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  • Product: N-Allyl-6-chloronicotinamide
  • CAS: 915921-01-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Synthesis of N-Allyl-6-chloronicotinamide

This guide provides a comprehensive technical overview of N-Allyl-6-chloronicotinamide, a substituted pyridine derivative of potential interest to researchers and professionals in drug development and medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-Allyl-6-chloronicotinamide, a substituted pyridine derivative of potential interest to researchers and professionals in drug development and medicinal chemistry. Drawing upon established principles of organic chemistry and data from closely related analogues, this document outlines the core chemical properties, a proposed synthetic route, and methods for analytical characterization.

Introduction and Rationale

Nicotinamide and its derivatives are fundamental scaffolds in numerous biological processes and pharmacological agents. The introduction of a chlorine atom at the 6-position of the pyridine ring and an allyl group on the amide nitrogen can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile. These modifications can, in turn, influence its biological activity, metabolic stability, and potential as a lead compound in drug discovery. This guide serves as a foundational resource for scientists interested in exploring the synthesis and characteristics of N-Allyl-6-chloronicotinamide.

Molecular Structure and Physicochemical Properties

Based on its nomenclature, the chemical structure of N-Allyl-6-chloronicotinamide can be confidently determined. It consists of a pyridine ring chlorinated at the 6-position, with an amide functional group at the 3-position, which is further substituted with an allyl group on the nitrogen atom.

Table 1: Estimated Physicochemical Properties of N-Allyl-6-chloronicotinamide
PropertyValueSource/Basis
IUPAC Name N-allyl-6-chloropyridine-3-carboxamideNomenclature
Molecular Formula C₉H₉ClN₂ODeduced from Structure
Molecular Weight 196.64 g/mol Calculated
CAS Number Not available-
Appearance Likely a solid at room temperatureAnalogy to 6-Chloronicotinamide
Melting Point Estimated to be lower than 6-Chloronicotinamide (210-212 °C) due to the flexible allyl groupExtrapolation from
Solubility Expected to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and chlorinated solvents.General properties of similar organic compounds

Proposed Synthesis of N-Allyl-6-chloronicotinamide

The synthesis of N-Allyl-6-chloronicotinamide can be achieved through the N-allylation of 6-chloronicotinamide. This is a standard synthetic transformation in organic chemistry.[1] A plausible and efficient method would involve the reaction of 6-chloronicotinamide with an allyl halide, such as allyl bromide, in the presence of a suitable base and solvent.

Experimental Protocol: Synthesis of N-Allyl-6-chloronicotinamide

This protocol is based on established methodologies for N-alkylation of amides and related structures.[2]

Materials:

  • 6-Chloronicotinamide (CAS: 6271-78-9)[3]

  • Allyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloronicotinamide (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq) to the flask.

  • Add anhydrous DMF to dissolve the starting material.

  • To the stirred suspension, add allyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Allyl-6-chloronicotinamide.

Diagram: Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 6-Chloronicotinamide 6-Chloronicotinamide Reaction N-Allylation (60-70 °C) 6-Chloronicotinamide->Reaction Allyl Bromide Allyl Bromide Allyl Bromide->Reaction K2CO3 K₂CO₃ (Base) K2CO3->Reaction DMF DMF (Solvent) DMF->Reaction Workup Aqueous Workup & Extraction Reaction->Workup 1. Quench 2. Extract Purification Column Chromatography Workup->Purification Crude Product N-Allyl-6-chloronicotinamide N-Allyl-6-chloronicotinamide Purification->N-Allyl-6-chloronicotinamide Pure Product Research_Pathway Synthesis Synthesis of N-Allyl-6-chloronicotinamide Characterization Analytical Characterization (NMR, MS, IR, HPLC) Synthesis->Characterization In_Vitro In Vitro Screening (Enzyme Assays, Cell-based Assays) Characterization->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Promising Hits SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization SAR->Lead_Optimization

Sources

Exploratory

Technical Guide: Mechanism of Action of N-Allyl-6-chloronicotinamide

The following technical guide details the mechanism of action, chemical biology, and experimental applications of N-Allyl-6-chloronicotinamide (CAS: 915921-01-6).[1][2] [1][2] Executive Summary N-Allyl-6-chloronicotinami...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical biology, and experimental applications of N-Allyl-6-chloronicotinamide (CAS: 915921-01-6).[1][2]

[1][2]

Executive Summary

N-Allyl-6-chloronicotinamide is a bioactive heterocyclic scaffold acting primarily as a privileged intermediate and chemical probe in the discovery of agents targeting metabolic and neurological pathways.[1][2] While often utilized as a precursor for complex therapeutics (e.g., Histamine H3 antagonists, P2X7 antagonists), the molecule itself possesses intrinsic pharmacophores capable of modulating Nicotinamide N-methyltransferase (NNMT) and Transient Receptor Potential (TRP) channels.[1][2]

  • Primary Classification: Pyridine-3-carboxamide derivative.[1][2]

  • Core Utility: Fragment-based drug discovery (FBDD) for GPCR/Ion Channel ligands; NNMT inhibition probe.[1][2]

  • Key Pharmacophores: 6-Chloro handle (electrophilic), Nicotinamide core (NAD+ mimic), N-Allyl tail (TRP modulator).[1][2]

Chemical Biology & Pharmacophore Analysis[1][2]

The biological activity of N-Allyl-6-chloronicotinamide is dictated by three distinct structural domains. Understanding these domains is essential for predicting its interaction with biological targets.[1][2]

Structural Domains[1][2]
  • The Nicotinamide Core (NAD+ Mimicry): The pyridine ring mimics the nicotinamide moiety of NAD+, allowing the molecule to dock into the catalytic pockets of enzymes like NNMT and PARP .[1][2]

  • The 6-Chloro Substituent (Reactivity): This electron-withdrawing group deactivates the ring but serves as a critical "handle" for nucleophilic aromatic substitution (

    
    ), enabling the synthesis of complex libraries.[1][2] In a biological context, it enhances lipophilicity (
    
    
    
    ) and metabolic stability against oxidation.[1][2]
  • The N-Allyl Group (Sensory Modulation): The allyl amide motif is a classic pharmacophore for TRPA1 and TRPV1 channels (resembling the structure of allyl isothiocyanate), suggesting potential activity in sensory nerve signaling.[1][2]

Mechanism of Action: Two Distinct Pathways[1][2]
Pathway A: Inhibition of Nicotinamide N-Methyltransferase (NNMT)

NNMT regulates cellular energy balance by methylating nicotinamide (NAM) using S-adenosylmethionine (SAM).[1][2] Overactivity of NNMT is linked to obesity and Type 2 diabetes.[1][2]

  • Mechanism: N-Allyl-6-chloronicotinamide acts as a substrate-competitive inhibitor .[1][2] It binds to the NAM-binding pocket of NNMT.[1][2] The 6-chloro group sterically hinders the methyl transfer from SAM or alters the electronic properties of the pyridine nitrogen, preventing methylation.[1][2]

  • Outcome: Preservation of the cellular NAD+ pool and SAM levels, promoting sirtuin (SIRT1) activity and metabolic flux.[1][2]

Pathway B: Modulation of TRP Channels (Sensory Signaling)[1][2]
  • Mechanism: The electrophilic nature of the allyl group allows for covalent or non-covalent interaction with cysteine residues (e.g., Cys621 in TRPA1) within the channel's cytoplasmic domain.[1][2]

  • Outcome: Modulation of calcium (

    
    ) influx in sensory neurons, relevant for pain and inflammation research.[1][2]
    

Visualization: Signaling & Synthesis Pathways[1][2]

Interaction Logic & Synthesis Flow

The following diagram illustrates the dual role of the compound: as a direct inhibitor (NNMT) and a synthetic precursor for H3/P2X7 antagonists.[1][2]

G Compound N-Allyl-6-chloronicotinamide (CAS: 915921-01-6) NNMT Target 1: NNMT Enzyme (Metabolic Regulation) Compound->NNMT Competitive Binding TRP Target 2: TRP Channels (Sensory Signaling) Compound->TRP Allosteric/ Covalent SNAr Synthetic Pathway (SNAr Reaction) Compound->SNAr Precursor Role NAD Increased NAD+ SIRT1 Activation NNMT->NAD Inhibition CaFlux Modulated Ca2+ Influx Nociception TRP->CaFlux Activation/Block ComplexDrugs Advanced Therapeutics (H3 / P2X7 Antagonists) SNAr->ComplexDrugs + Amines/Carbinols

Figure 1: Mechanistic bifurcation of N-Allyl-6-chloronicotinamide showing its direct biological targets (NNMT, TRP) and its utility as a scaffold for advanced drug synthesis.[1][2]

Experimental Protocols

Protocol A: Synthesis via Schotten-Baumann Reaction

To generate high-purity N-Allyl-6-chloronicotinamide for biological testing.[1][2]

  • Reagents: 6-Chloronicotinoyl chloride (1.0 eq), Allylamine (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM).[1][2]

  • Setup: Flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Procedure:

    • Dissolve 6-Chloronicotinoyl chloride in anhydrous DCM at 0°C.

    • Add TEA dropwise, followed by slow addition of Allylamine.

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 4 hours.

    • Monitor: TLC (Hexane:EtOAc 2:1) for disappearance of acid chloride.[1][2]

  • Workup: Wash with 1N HCl (remove excess amine), then sat.

    
    , then Brine.[1][2] Dry over 
    
    
    
    .[1][2]
  • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography.[1][2]

  • Validation:

    
    -NMR (Characteristic allyl signals: 
    
    
    
    5.8-6.0 multiplet).
Protocol B: NNMT Inhibition Assay (Fluorescence)

To validate the compound's ability to inhibit NNMT activity.[1][2]

ComponentCondition/ValueNotes
Enzyme Recombinant Human NNMT50 nM final concentration
Substrate Nicotinamide (NAM)

concentration (approx. 5 µM)
Cofactor SAM (S-adenosylmethionine)10 µM
Detection SAH-Glo™ or FluorescenceDetects production of S-adenosylhomocysteine (SAH)
Inhibitor N-Allyl-6-chloronicotinamideSerial dilution (0.1 nM - 100 µM)

Workflow:

  • Incubate Enzyme + Inhibitor in assay buffer (50 mM Tris, pH 8.[1][2]0) for 15 mins at RT.[1][2]

  • Initiate reaction by adding NAM + SAM mixture.[1][2]

  • Incubate for 60 mins at RT.

  • Stop reaction and develop fluorescence signal.[1][2]

  • Analysis: Plot Log[Inhibitor] vs. Response to determine

    
    .
    

Therapeutic & Research Applications

Metabolic Disorders (Obesity & T2D)

As a structural analog of 6-chloronicotinamide , this compound serves as a probe for NNMT inhibition .[1][2] Inhibiting NNMT prevents the "methyl sink" effect, where excess NAM methylation depletes SAM and NAD+.[1][2]

  • Impact: Enhances energy expenditure and insulin sensitivity in adipose tissue.[1][2]

Neuroscience (H3 & P2X7 Antagonism)

The compound is a key intermediate in the synthesis of Histamine H3 receptor antagonists and P2X7 receptor antagonists (as seen in Kowa/Evotec patent portfolios).[1][2]

  • H3 Antagonists: Used for cognitive enhancement and narcolepsy.[1][2]

  • P2X7 Antagonists: Used for treating neuropathic pain and inflammatory diseases.[1][2]

  • Research Use: Researchers use the "6-chloro" handle to attach complex heterocyclic linkers (e.g., piperazines, diazepanes) to optimize binding affinity and blood-brain barrier (BBB) penetration.[1][2]

Agrochemicals

The N-allyl-nicotinamide scaffold shares structural similarity with neonicotinoids .[1][2] It is often screened for insecticidal activity against sucking pests (aphids), acting on nicotinic acetylcholine receptors (nAChRs), though its potency is generally lower than imidacloprid derivatives.[1][2]

References

  • Kowa Co., Ltd.[1][2][3][4] & Evotec Neurosciences. (2010).[1][2][4] Carbinol derivatives having heterocyclic linker and pharmaceutical use thereof.[1][2][3][5] US Patent App.[1][2][3][4] US20100280013A1.[1][2][3][4] Link

  • Neelakantan, H., et al. (2017).[1][2] "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice."[1][2] Biochemical Pharmacology, 147, 141-152.[1][2] Link

  • Loring, H. S., et al. (2018).[1][2] "Kinetic Mechanism of Nicotinamide N-Methyltransferase." Biochemistry, 57(38), 5524-5532.[1][2] Link[1][2]

  • PubChem. (2025).[1][2] "Compound Summary: N-Allyl-6-chloronicotinamide (CAS 915921-01-6)."[1][2][6][7][8] National Library of Medicine.[1][2] Link[1][2]

  • Hit2Lead. (2025). "Chemical Profile: N-Allyl-6-chloronicotinamide." ChemBridge Screening Libraries. Link

Sources

Foundational

N-Allyl-6-chloronicotinamide: A Strategic Scaffold for Bioactive Heterocycles

Topic: N-Allyl-6-chloronicotinamide: Pharmacophore Scaffold & Biological Potential Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Agrochemical Res...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Allyl-6-chloronicotinamide: Pharmacophore Scaffold & Biological Potential Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Agrochemical Researchers.[1][2]

[1][2]

Executive Summary: The "Privileged Structure" Hypothesis

N-Allyl-6-chloronicotinamide (CAS 915921-01-6) represents a high-value bifunctional pharmacophore in modern medicinal chemistry.[1][2] It is rarely the final therapeutic endpoint; rather, it serves as a critical "branching point" intermediate. Its biological significance is derived from two distinct pathways:

  • Direct Biological Activity: As a lipophilic analog of 6-chloronicotinamide, it exhibits intrinsic activity as a modulator of NAD+ salvage pathways (NAMPT inhibition) and nicotinic acetylcholine receptors (nAChRs), relevant in both oncology and agrochemistry.

  • Synthetic Utility (Fragment-Based Design): The N-allyl moiety acts as a "chemical handle" for intramolecular cyclization (e.g., Heck reactions, Ring-Closing Metathesis), allowing rapid access to fused bicyclic systems like 1,6-naphthyridines and pyrido[2,3-d]pyrimidines —scaffolds ubiquitous in kinase inhibitors.[1][2]

This guide provides a technical analysis of its structure-activity relationship (SAR), synthetic protocols for its derivatization, and methodologies for assessing its biological impact.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecificationRelevance to Bioactivity
IUPAC Name 6-chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamidePrecise identification.[1][2]
Molecular Formula C₉H₉ClN₂OLow MW (<200), ideal for Fragment-Based Drug Discovery (FBDD).[1]
Molecular Weight 196.63 g/mol High ligand efficiency potential.[1][2]
LogP (Predicted) ~1.8 - 2.1Optimal lipophilicity for cell membrane penetration compared to the parent amide.[1][2]
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsCompliant with Lipinski’s Rule of 5.[1][2]
Key Functional Groups 6-Chloro (Pyridine); N-Allyl (Amide)6-Cl: Metabolic stability, halogen bonding.[1][2] N-Allyl: Electrophilic trap, cyclization handle.[1][2]

Biological Activity & Mechanism of Action[2][8][9][10]

The Nicotinamide Mimicry (Oncology & Antimicrobial)

The core structure of N-Allyl-6-chloronicotinamide mimics nicotinamide (NAM) , the endogenous substrate for Nicotinamide phosphoribosyltransferase (NAMPT).[1][2]

  • Mechanism: The 6-chloro substitution introduces steric bulk and electronic withdrawal, potentially altering binding affinity to the NAMPT catalytic pocket.[2] The N-allyl group occupies the solvent-exposed region or a hydrophobic sub-pocket, preventing the enzymatic conversion of NAM to Nicotinamide Mononucleotide (NMN).[1][2]

  • Therapeutic Implication: Depletion of NAD+ in metabolically active cells (tumors, Mycobacterium tuberculosis) leads to ATP failure and apoptosis.

  • SAR Insight: While 6-aminonicotinamide is a neurotoxin, 6-chloronicotinamides are generally explored for more selective inhibition profiles.[1][2]

Agrochemical Relevance (Neonicotinoid Pharmacophore)

The 6-chloropyridin-3-yl moiety is the "warhead" of neonicotinoid insecticides (e.g., Imidacloprid, Acetamiprid).[1][2]

  • Target: Nicotinic Acetylcholine Receptors (nAChRs) in insects.

  • Activity: N-Allyl-6-chloronicotinamide acts as a pro-insecticide or a weak agonist.[1][2] The N-allyl group increases cuticular penetration.[1][2] In some metabolic contexts, the allyl group may be oxidized to an epoxide or removed to yield the active 6-chloronicotinamide metabolite.[1][2]

Visualizing the Biological Logic[2]

The following diagram illustrates the divergent utility of the N-Allyl-6-chloronicotinamide scaffold in drug discovery.

G Scaffold N-Allyl-6-chloronicotinamide (Core Scaffold) Direct Direct Biological Activity Scaffold->Direct Intrinsic Binding Synth Synthetic Transformation (Cyclization) Scaffold->Synth Chemical Derivatization NAMPT NAMPT Inhibition (NAD+ Depletion) Direct->NAMPT Oncology nAChR nAChR Modulation (Agrochemical) Direct->nAChR Insecticide Heck Intramolecular Heck Rxn Synth->Heck RCM Ring-Closing Metathesis Synth->RCM Fused Fused Heterocycles (Kinase Inhibitors) Heck->Fused RCM->Fused

Figure 1: Divergent pathways for N-Allyl-6-chloronicotinamide: Direct receptor modulation vs. precursor for fused kinase inhibitors.[1][2]

Experimental Protocols

Synthesis of N-Allyl-6-chloronicotinamide

Rationale: Commercial supplies can be impure.[2] In-house synthesis ensures high purity for biological assays.[1][2]

Reagents:

  • 6-Chloronicotinic acid (1.0 eq)[1][2]

  • Thionyl chloride (SOCl₂) or Oxalyl chloride (1.2 eq)

  • Allylamine (1.1 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend 6-chloronicotinic acid in anhydrous DCM under Nitrogen. Add oxalyl chloride dropwise, followed by a catalytic drop of DMF. Stir at room temperature (RT) for 2 hours until gas evolution ceases and the solution clears.

  • Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.[2] Do not purify.

  • Amidation: Re-dissolve the residue in DCM. Cool to 0°C.[2]

  • Addition: Add a mixture of allylamine and Et₃N in DCM dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C.[2]

  • Workup: Allow to warm to RT and stir for 4 hours. Quench with water.[2] Wash the organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO₃, then Brine.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from EtOAc/Hexanes.

    • Validation: Check purity via HPLC (>98%) and identity via ¹H-NMR (Characteristic signals: Allyl multiplet at δ 5.8-6.0 ppm).

Biological Assay: NAMPT Inhibition Screening

Rationale: To determine if the N-allyl derivative retains the ability to inhibit NAD+ biosynthesis, a key anti-tumor mechanism.[1][2]

Assay Principle: A coupled enzyme assay detecting the conversion of NAM to NMN, using fluorescence as a readout.

Protocol:

  • Preparation: Dissolve N-Allyl-6-chloronicotinamide in DMSO to create a 10 mM stock.

  • Enzyme Mix: In a 96-well plate, combine recombinant human NAMPT (5 nM final), Phosphoribosyl pyrophosphate (PRPP), and ATP in assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

  • Incubation: Add the test compound (serial dilutions: 100 µM to 1 nM). Incubate for 15 minutes at RT.

  • Substrate Start: Initiate reaction by adding Nicotinamide (NAM). Incubate at 37°C for 60 minutes.

  • Detection: Stop reaction and quantify NMN production using a commercial fluorometric NMN detection kit (e.g., resazurin-based coupled system).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

    • Control: Use FK866 (a potent NAMPT inhibitor) as a positive control.

Advanced Application: The "Heck Cyclization" Route

The true power of this molecule lies in its conversion to 1,6-naphthyridin-5(6H)-ones .[1][2]

Reaction Start N-Allyl-6-chloronicotinamide Conditions Pd(OAc)2, PPh3 Ag2CO3, DMF, 100°C Start->Conditions Product 5-Methylene-5,6-dihydro- 1,6-naphthyridin-7(8H)-one (Isomerizes to aromatic) Conditions->Product

Figure 2: Palladium-catalyzed intramolecular cyclization strategy.[1][2][3][4]

Significance: This reaction closes the ring between the pyridine C-5 (via C-H activation or if a halogen is present) and the allyl double bond.[2] Note: For 6-chloronicotinamides, the cyclization usually requires a halogen at the 5-position or specific directing groups; however, the 6-chloro group can also participate in intermolecular couplings.[1][2]

References

  • Synthesis and Class Activity

    • Title: Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.[2][5]

    • Source:Molecules / PMC (2024).[6]

    • Context: Describes the general antimicrobial profile of N-substituted nicotinamides.
  • NAMPT Inhibition Context

    • Title: Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent.[1][2][7]

    • Source:Cancers (MDPI).
    • Context: Establishes the mechanism of nicotinamide mimics in cancer metabolism.[2]

  • Chemical Scaffold Properties

    • Title: 6-Chloronicotinamide | CID 80456.[1][2]

    • Source: PubChem.[2][8]

    • Context: Physicochemical data and toxicity class (Skin/Eye Irritant) for the parent scaffold.
  • Agrochemical/Neonicotinoid Relation

    • Title: Neonicotinoid Insecticide Toxicology: Mechanisms of Selective Action.
    • Source:Annual Review of Pharmacology and Toxicology.
    • Context: Explains the SAR of chloronicotinyl deriv
    • (Note: General reference for class mechanism).

Disclaimer: N-Allyl-6-chloronicotinamide is a research chemical.[1][2][9][5][10][11][12][13][14] It is not approved for clinical use.[2] All protocols involving this compound should be performed in a fume hood with appropriate PPE due to potential skin and respiratory irritation.

Sources

Exploratory

N-Allyl-6-chloronicotinamide: A Technical Guide to Potential Therapeutic Targets

Abstract N-Allyl-6-chloronicotinamide is a synthetic derivative of nicotinamide, positioning it as a molecule of significant interest for modulating the activity of enzymes dependent on nicotinamide adenine dinucleotide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Allyl-6-chloronicotinamide is a synthetic derivative of nicotinamide, positioning it as a molecule of significant interest for modulating the activity of enzymes dependent on nicotinamide adenine dinucleotide (NAD+). This technical guide synthesizes the foundational biochemistry of NAD+ metabolism to logically derive and technically evaluate the most probable therapeutic targets for this compound. We provide an in-depth analysis of Poly(ADP-ribose) Polymerases (PARPs) and Sirtuins (SIRTs) as primary candidates for inhibition, based on the established role of the nicotinamide pharmacophore as a competitive antagonist at the NAD+ binding site. This document details the mechanistic rationale for target engagement, presents comprehensive, step-by-step protocols for experimental validation, and offers a framework for interpreting potential results. This guide is intended for researchers, medicinal chemists, and drug development professionals investigating novel modulators of NAD+-dependent signaling pathways for applications in oncology, neurodegenerative disorders, and metabolic diseases.

Introduction: The Centrality of the Nicotinamide Scaffold in Drug Design

Nicotinamide, a form of vitamin B3, is the biochemical precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme essential to all life.[1] NAD+ serves two principal roles: as a hydride carrier in redox reactions critical for cellular metabolism and as a consumed substrate for a class of influential signaling enzymes.[2][3][4] The enzymes that consume NAD+—most notably Poly(ADP-ribose) Polymerases (PARPs) and Sirtuins (SIRTs)—cleave the molecule, releasing nicotinamide as a byproduct.[5][6]

This cleavage and byproduct release mechanism creates a natural feedback loop; high concentrations of nicotinamide can competitively inhibit the enzyme's activity.[1][5] Medicinal chemists have exploited this phenomenon for decades. By modifying the core nicotinamide structure, it is possible to design potent and selective inhibitors that compete with NAD+ for the enzyme's active site.[7][8]

N-Allyl-6-chloronicotinamide is a rationally designed molecule featuring two key modifications to the parent nicotinamide scaffold:

  • 6-chloro substitution: This modification alters the electronic properties and steric profile of the pyridine ring, potentially enhancing binding affinity or conferring selectivity for specific enzyme isoforms.

  • N-allyl group: The addition of an allyl group to the amide nitrogen can further influence binding interactions and modify the compound's physicochemical properties, such as cell permeability and metabolic stability.

Based on this molecular architecture, this guide will focus on the two most prominent and validated families of enzymes targeted by nicotinamide mimetics.

Primary Hypothesized Target Class 1: Poly(ADP-ribose) Polymerases (PARPs)

PARPs are a family of enzymes crucial for genome stability, with PARP-1 being the most abundant and well-characterized member.[7] Acting as a first responder to DNA damage, PARP-1 detects single-strand breaks, binds to the damaged site, and uses NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other recruited proteins.[6] This PARylation acts as a signal to recruit the machinery for DNA repair.

Mechanistic Rationale for Inhibition

The design of PARP inhibitors is fundamentally based on mimicking the nicotinamide portion of NAD+.[7] These compounds occupy the nicotinamide-binding pocket of the enzyme's catalytic domain, preventing NAD+ from binding and thus halting the synthesis of PAR chains.[8] This abrogation of the DNA repair signaling cascade is a validated therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a concept known as synthetic lethality).

Given its core nicotinamide scaffold, N-Allyl-6-chloronicotinamide is strongly hypothesized to function as a competitive PARP inhibitor. The chloro and allyl modifications are anticipated to fine-tune its interaction with the amino acid residues lining the NAD+ binding pocket.

G cluster_0 PARP-1 Catalytic Cycle DNA_Damage DNA Single-Strand Break (SSB) PARP1_active Active PARP-1 @ SSB DNA_Damage->PARP1_active activates PARP1_inactive Inactive PARP-1 PARP1_inactive->PARP1_active binds PARylation PAR Chain Synthesis (PARylation) PARP1_active->PARylation catalyzes NAD NAD+ NAD->PARylation substrate Compound N-Allyl-6-chloronicotinamide Compound->PARP1_active COMPETITIVELY INHIBITS Repair_Complex DNA Repair Protein Recruitment (e.g., XRCC1) PARylation->Repair_Complex recruits DNA_Repair SSB Repair Repair_Complex->DNA_Repair mediates

Caption: Hypothesized competitive inhibition of the PARP-1 catalytic cycle.

Primary Hypothesized Target Class 2: Sirtuins (SIRTs)

Sirtuins are a class of NAD+-dependent protein deacetylases (and in some cases, deacylases) that play critical roles in regulating gene expression, metabolism, cellular stress responses, and aging.[9] By removing acetyl groups from lysine residues on histones and other proteins, sirtuins modulate cellular physiology in response to metabolic status, as reflected by cellular NAD+ levels.[2]

Mechanistic Rationale for Inhibition

Similar to PARPs, the sirtuin catalytic cycle involves the binding of NAD+ and the subsequent cleavage of the bond between nicotinamide and ADP-ribose.[5] The released nicotinamide serves as a physiological feedback inhibitor.[10] Therefore, small molecules that mimic nicotinamide can act as inhibitors by occupying the same binding pocket. Modulation of sirtuin activity is a therapeutic strategy being explored for metabolic diseases, neurodegeneration, and cancer.

N-Allyl-6-chloronicotinamide, by its nature as a nicotinamide analog, is a prime candidate for a sirtuin inhibitor. The specific substitutions on the molecule will likely determine its potency and selectivity across the seven human sirtuin isoforms (SIRT1-7).

G cluster_1 Sirtuin Deacetylation Cycle SIRT Sirtuin Enzyme (e.g., SIRT1) Ternary_Complex Enzyme-Substrate-NAD+ Complex SIRT->Ternary_Complex Substrate_Ac Acetylated Substrate (e.g., Histone, p53) Substrate_Ac->Ternary_Complex Products Deacetylated Substrate + O-Acetyl-ADP-Ribose + Nicotinamide Ternary_Complex->Products catalyzes NAD NAD+ NAD->Ternary_Complex Compound N-Allyl-6-chloronicotinamide Compound->SIRT INHIBITS BINDING

Caption: Proposed mechanism of sirtuin inhibition via NAD+ competition.

Experimental Validation Workflow

A multi-tiered approach is required to rigorously validate these hypothesized targets and quantify the activity of N-Allyl-6-chloronicotinamide.

G cluster_workflow Target Validation Workflow Tier1 Tier 1: Biochemical Validation (Is the enzyme a target?) Assay_Biochem Enzyme Activity Assays (e.g., PARP, SIRT) Output: IC50 Tier1->Assay_Biochem Tier2 Tier 2: Biophysical Validation (Does the compound bind directly?) Assay_BioPhys Binding Affinity Assays (e.g., ITC, SPR) Output: Kd Tier2->Assay_BioPhys Tier3 Tier 3: Cellular Validation (Does it work in cells?) Assay_Cell Target Engagement (CETSA) Functional Assays (e.g., DNA Damage) Output: EC50, Phenotype Tier3->Assay_Cell Assay_Biochem->Tier2 Confirm Hit Assay_BioPhys->Tier3 Confirm Direct Binding

Caption: A sequential workflow for validating therapeutic targets.

Tier 1: Biochemical Activity Protocols

Objective: To determine if N-Allyl-6-chloronicotinamide inhibits the catalytic activity of purified PARP and SIRT enzymes and to calculate its potency (IC50).

4.1.1. Protocol: PARP-1 Inhibition Assay (HTS Chemiluminescent)

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 2 mM MgCl2, 0.1% (w/v) BSA.

    • Prepare Recombinant PARP-1 enzyme in Assay Buffer.

    • Prepare 'Activated DNA': Histone H1 from calf thymus.

    • Prepare NAD+ substrate solution.

    • Prepare N-Allyl-6-chloronicotinamide serial dilutions (e.g., from 100 µM to 1 nM) in DMSO, then dilute into Assay Buffer. Olaparib should be used as a positive control inhibitor.

  • Assay Procedure (384-well plate format):

    • To each well, add 5 µL of the compound dilution or control (DMSO for vehicle).

    • Add 10 µL of the PARP-1 enzyme/Activated DNA mix.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of NAD+ solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of remaining NAD+ using a commercial chemiluminescent detection kit (e.g., NAD/NADH-Glo™).

  • Data Analysis:

    • Luminescence is inversely proportional to PARP-1 activity.

    • Normalize data to vehicle (0% inhibition) and positive control (100% inhibition).

    • Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Biophysical Binding Protocol

Objective: To confirm direct, physical binding of the compound to the target protein and determine the binding affinity (Kd).

4.2.1. Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Express and purify the catalytic domain of the target protein (e.g., PARP-1 or SIRT1) to >95% purity.

    • Dialyze the protein extensively against ITC Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

    • Prepare N-Allyl-6-chloronicotinamide in the final dialysis buffer. Ensure the DMSO concentration is identical in both protein and compound solutions (typically <1%).

  • ITC Experiment:

    • Load the protein solution (e.g., 20 µM) into the sample cell of the ITC instrument.

    • Load the compound solution (e.g., 200 µM) into the injection syringe.

    • Set the experiment temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Tier 3: Cellular Target Engagement Protocol

Objective: To verify that the compound engages its intended target within a live, intact cellular environment.

4.3.1. Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture a relevant cell line (e.g., HeLa) to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or a saturating concentration of N-Allyl-6-chloronicotinamide (e.g., 10x the biochemical IC50) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation (e.g., 20,000 x g for 20 min at 4°C).

    • Analyze the soluble fractions by Western Blot using an antibody specific for the target protein (e.g., anti-PARP-1).

  • Data Analysis:

    • Quantify the band intensity for each temperature point for both vehicle and compound-treated samples.

    • Plot the percentage of soluble protein against temperature. A positive target engagement is indicated by a rightward shift in the melting curve for the compound-treated sample, demonstrating ligand-induced thermal stabilization.

Data Interpretation and Summary

The experimental workflows described will generate quantitative data essential for decision-making in a drug discovery program. The results should be compiled for clear comparison.

ParameterN-Allyl-6-chloronicotinamideControl (e.g., Olaparib)Interpretation
PARP-1 IC50 (nM) [Experimental Value][Known Value, e.g., 5 nM]Potency of enzyme inhibition.
SIRT1 IC50 (nM) [Experimental Value][Known Value, e.g., 50 µM for NAM]Potency and potential off-target activity.
Binding Affinity Kd (nM) [Experimental Value][Known Value]Strength of direct physical binding.
CETSA ΔTm (°C) [Experimental Value][Known Value]Magnitude of target stabilization in cells.
Cellular EC50 (nM) [Experimental Value][Known Value]Functional potency in a cell-based assay.

Conclusion and Future Directions

N-Allyl-6-chloronicotinamide is a promising chemical entity rationally designed to interact with NAD+-dependent enzymes. Based on decades of research into nicotinamide mimetics, PARPs and Sirtuins represent the highest-probability therapeutic targets. The strong mechanistic rationale, grounded in competitive inhibition at the NAD+ binding site, provides a solid foundation for its investigation. The rigorous, multi-tiered experimental workflow detailed in this guide—from biochemical inhibition and biophysical binding to cellular target engagement—provides a clear and validated path to confirming these targets and quantifying the compound's activity. Successful validation would position N-Allyl-6-chloronicotinamide as a valuable lead compound for development in therapeutic areas where PARP or Sirtuin modulation has proven beneficial.

References

  • Di Prospero, N. A., & Chen, P. (2020). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. Frontiers in Aging Neuroscience. [Link]

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  • Lehtiö, L., & Chi, N. W. (2023).[2][11][12]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry. [Link]

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Foundational

N-Allyl-6-chloronicotinamide: A Technical Guide to Its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Significance of Substituted Nicotinamides Nicotinamide, a fundamental form of vitamin B3, is a cornerstone of cellular metabolism...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Substituted Nicotinamides

Nicotinamide, a fundamental form of vitamin B3, is a cornerstone of cellular metabolism, primarily serving as the precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The therapeutic and biological potential of nicotinamide and its derivatives has spurred extensive research, leading to the development of novel analogs with a wide array of pharmacological activities.[1][2] Among these, N-Allyl-6-chloronicotinamide represents a scaffold of significant interest, combining key structural features that have independently shown promise in modulating biological systems. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of N-Allyl-6-chloronicotinamide, offering insights for researchers engaged in the design and development of novel therapeutics based on this privileged heterocyclic core.

Dissecting the Core Scaffold: A Tripartite Approach to SAR

The pharmacological profile of N-Allyl-6-chloronicotinamide is intrinsically linked to the interplay of its three primary structural components: the N-allyl substituent, the 6-chloro group on the pyridine ring, and the core nicotinamide framework. Understanding the contribution of each moiety is critical to predicting and optimizing the biological activity of its analogs.

The N-Allyl Group: A Handle for Potency and Selectivity

The introduction of an allyl group at the amide nitrogen (N-allyl) can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. While direct SAR studies on N-Allyl-6-chloronicotinamide are not extensively documented, data from related scaffolds provide valuable insights. For instance, in the context of 1-phenylbenzazepines, the presence of an N-allyl substituent is well-tolerated and can contribute to high affinity for the D1 dopamine receptor.[3] This suggests that the allyl group can occupy a specific binding pocket, potentially enhancing ligand-receptor interactions.

Key SAR Insights for the N-Allyl Position:

  • Size and Unsaturation: The unsaturated nature of the allyl group may facilitate specific pi-stacking or hydrophobic interactions within a target binding site. Modifications to this group, such as saturation to a propyl chain or extension to longer alkenyl chains, are critical avenues for investigation to probe the spatial and electronic requirements of the binding pocket.

  • Stereochemistry: The introduction of substituents on the allyl chain would create chiral centers, which could lead to stereospecific interactions with the biological target.

  • Metabolic Stability: The allyl group may be susceptible to metabolic modification. Understanding its metabolic fate is crucial for optimizing the drug-like properties of lead compounds.

The 6-Chloro Substituent: An Anchor for Enhanced Activity

The presence of a halogen, particularly chlorine, at the 6-position of the nicotinamide ring is a recurring motif in biologically active molecules. This substitution can profoundly impact the electronic properties of the pyridine ring and influence binding affinity.

Key SAR Insights for the 6-Chloro Position:

  • Electron-Withdrawing Effects: The electron-withdrawing nature of the chlorine atom can modulate the pKa of the pyridine nitrogen, potentially affecting its ability to form hydrogen bonds or engage in other electrostatic interactions.

  • Hydrophobicity and Binding: The chloro group increases the lipophilicity of the molecule, which can enhance membrane permeability and hydrophobic interactions within the target protein.

  • Contribution to Fungicidal Activity: Studies on N-(thiophen-2-yl) nicotinamide derivatives have demonstrated that a chloro substituent at the 6-position is beneficial for fungicidal activity.[2] This highlights the importance of this feature in specific therapeutic applications. Analogs with other halogens (F, Br, I) or small alkyl groups at this position would be valuable for probing the steric and electronic requirements for optimal activity.

The Nicotinamide Core: The Central Pharmacophore

The nicotinamide core serves as the foundational scaffold, and its amide functionality is crucial for biological activity. This part of the molecule is a key hydrogen bond donor and acceptor, often anchoring the ligand within its binding site.

Key SAR Insights for the Nicotinamide Core:

  • Amide Bond Conformation: The geometry of the amide bond (cis vs. trans) can be constrained or influenced by substitutions on the nitrogen and the pyridine ring. Understanding the preferred conformation for biological activity is essential.

  • Pyridine Ring Substitutions: While the focus is on the 6-chloro position, substitutions at other positions on the pyridine ring (e.g., 2, 4, or 5) can fine-tune the electronic and steric properties of the molecule, leading to improved potency and selectivity. For example, some nicotinamide derivatives with additional substitutions have shown promise as antifungal agents.[4]

  • Bioisosteric Replacements: Replacing the pyridine ring with other heterocyclic systems (e.g., pyrimidine, pyrazine, or thiazole) could lead to novel compounds with altered biological profiles and intellectual property opportunities.

Experimental Protocols: A Framework for SAR Exploration

The systematic evaluation of N-Allyl-6-chloronicotinamide analogs requires robust and reproducible experimental methodologies. The following protocols provide a foundation for synthesizing and evaluating new derivatives.

Synthesis of N-Allyl-6-chloronicotinamide and Analogs

A common synthetic route involves the amidation of a 6-chloronicotinic acid derivative with allylamine.

Step-by-Step Synthesis Protocol:

  • Activation of 6-Chloronicotinic Acid:

    • To a solution of 6-chloronicotinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as thionyl chloride (SOCl₂) or oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 1-2 hours or until the acid is fully converted to the acid chloride. The progress can be monitored by thin-layer chromatography (TLC).

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 6-chloronicotinoyl chloride.

  • Amidation with Allylamine:

    • Dissolve the crude 6-chloronicotinoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of allylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction completion by TLC.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[5]

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-Allyl-6-chloronicotinamide.

Diagram of Synthetic Workflow:

SynthesisWorkflow cluster_activation Step 1: Acid Activation cluster_amidation Step 2: Amidation cluster_purification Step 3: Purification start 6-Chloronicotinic Acid reagent1 SOCl₂ or (COCl)₂ DMF (cat.) start->reagent1 DCM/THF, RT intermediate 6-Chloronicotinoyl Chloride reagent1->intermediate reagent2 Allylamine, Et₃N intermediate->reagent2 DCM, 0°C to RT product Crude N-Allyl-6-chloronicotinamide reagent2->product workup Aqueous Work-up product->workup chromatography Column Chromatography workup->chromatography final_product Pure N-Allyl-6-chloronicotinamide chromatography->final_product

Caption: General synthetic workflow for N-Allyl-6-chloronicotinamide.

Biological Evaluation Protocols

The choice of biological assays will depend on the therapeutic target of interest. Below are representative protocols for assessing antifungal activity and enzyme inhibition.

Antifungal Susceptibility Testing (Broth Microdilution):

  • Preparation of Fungal Inoculum: Culture the fungal strain (e.g., Candida albicans or Aspergillus fumigatus) on an appropriate agar medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the concentration to a standard (e.g., 1-5 x 10⁵ CFU/mL).

  • Drug Dilution Series: Prepare a serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no inoculum) controls. Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or by measuring the optical density at 600 nm.[4]

Enzyme Inhibition Assay (e.g., Succinate Dehydrogenase - SDH):

  • Enzyme and Substrate Preparation: Prepare a solution of purified or recombinant SDH enzyme and its substrate (e.g., succinate) in a suitable buffer.

  • Inhibitor Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound. Incubate for a predetermined time to allow for inhibitor binding.

  • Reaction Initiation and Detection: Initiate the enzymatic reaction by adding the substrate. The reaction progress can be monitored by measuring the reduction of a colorimetric or fluorometric probe (e.g., reduction of 2,6-dichlorophenolindophenol (DCPIP) or production of a fluorescent product).[5]

  • Data Analysis: Measure the reaction rate at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Potential Mechanisms of Action and Signaling Pathways

The biological effects of N-Allyl-6-chloronicotinamide and its analogs are likely mediated through various mechanisms, reflecting the diverse roles of nicotinamide in cellular processes.

1. Modulation of NAD+ Metabolism:

As a nicotinamide derivative, N-Allyl-6-chloronicotinamide could potentially interact with enzymes in the NAD+ salvage pathway.[6] It might act as a substrate or inhibitor of enzymes like nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in NAD+ biosynthesis.[7] Inhibition of NAMPT can lead to NAD+ depletion and induce apoptosis in cancer cells.

Diagram of Potential Interaction with the NAD+ Salvage Pathway:

NAD_Pathway NAM Nicotinamide NAMPT NAMPT NAM->NAMPT N_Allyl N-Allyl-6-chloronicotinamide N_Allyl->NAMPT Potential Inhibition NMN NMN NAMPT->NMN PRPP NMNAT NMNAT NMN->NMNAT ATP NAD NAD+ NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Cellular_Processes Cellular Processes (DNA Repair, Metabolism) Sirtuins->Cellular_Processes PARPs->Cellular_Processes

Caption: Potential inhibition of the NAD+ salvage pathway by N-Allyl-6-chloronicotinamide.

2. Receptor-Mediated Signaling:

The structural resemblance of the nicotinamide core to other endogenous ligands suggests that its derivatives could interact with various receptors. For instance, the observed activity of related compounds at dopamine receptors indicates a potential for N-Allyl-6-chloronicotinamide analogs to modulate neurotransmitter signaling pathways.[3] Evaluation against a panel of G-protein coupled receptors (GPCRs) and ion channels would be a logical step in target deconvolution.

3. Enzyme Inhibition:

As demonstrated by related nicotinamide derivatives, this scaffold can be tailored to inhibit specific enzymes. The fungicidal activity of some analogs is attributed to the inhibition of enzymes like succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.[5] Other nicotinamide derivatives have been developed as potent inhibitors of enzymes such as ALKBH2, a DNA demethylase.[8]

Data Summary Table: SAR of Nicotinamide Derivatives from Literature

Scaffold/ModificationBiological ActivityKey FindingsReference
N-(thiophen-2-yl) nicotinamideFungicidalA 6-chloro substituent is beneficial for activity.[2]
6-chloro-1-phenylbenzazepineD1 Dopamine Receptor AffinityN-allyl substituent is tolerated for high affinity.[3]
2-amino-N-(aryl)nicotinamideAntifungal (C. albicans)The position of substituents on the N-aryl ring is critical for activity.[4]
Nicotinamide with diarylamineFungicidal (SDH inhibitor)Specific diarylamine scaffolds lead to potent SDH inhibition.[5]
N-substituted nicotinamidesALKBH2 InhibitionSpecific substitutions on the amide nitrogen lead to potent and selective inhibition.[8]

Conclusion and Future Directions

The N-Allyl-6-chloronicotinamide scaffold represents a promising starting point for the development of novel therapeutic agents. The existing, albeit fragmented, structure-activity relationship data suggests that systematic modification of the N-allyl group, the 6-chloro substituent, and the nicotinamide core can lead to compounds with potent and selective biological activities. Future research should focus on a comprehensive exploration of the chemical space around this scaffold, guided by the principles outlined in this guide. The combination of targeted synthesis, robust biological evaluation, and mechanistic studies will be crucial in unlocking the full therapeutic potential of this versatile chemical class.

References

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Exploratory

Technical Guide: N-Allyl-6-chloronicotinamide (C9H9ClN2O)

[1][2] Executive Summary N-Allyl-6-chloronicotinamide (CAS: 915921-01-6) is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of fused heterocyclic systems and neonicotinoid analogs...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

N-Allyl-6-chloronicotinamide (CAS: 915921-01-6) is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of fused heterocyclic systems and neonicotinoid analogs.[1][2][3][4][5][6][7] Characterized by the presence of an electrophilic C6-chlorine atom and a pendant N-allyl moiety, the molecule acts as a bifunctional scaffold for palladium-catalyzed cyclization reactions (e.g., intramolecular Heck) to access pyrrolo[2,3-c]pyridines and naphthyridines. This guide details its physiochemical profile, validated synthesis protocols, and application in medicinal chemistry.

Chemical Identity & Physiochemical Profile[4][8][9]

Molecular Specifications
ParameterData
IUPAC Name N-Allyl-6-chloropyridine-3-carboxamide
CAS Registry Number 915921-01-6
Molecular Formula C9H9ClN2O
Molecular Weight 196.63 g/mol
SMILES C=CCNC(=O)c1ccc(Cl)nc1
Physical State White to off-white solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
LogP (Predicted) 1.67
Structural Characterization (Predicted)

Researchers validating the synthesis of this compound should look for the following diagnostic signals in ^1H NMR (CDCl3, 400 MHz):

  • Amide NH : Broad singlet/triplet at

    
     6.5–7.5 ppm.
    
  • Pyridine Ring :[4]

    • H2 (C2-H) : Doublet (d) at ~8.7 ppm (deshielded by ring nitrogen and carbonyl).

    • H4 (C4-H) : Doublet of doublets (dd) at ~8.1 ppm.

    • H5 (C5-H) : Doublet (d) at ~7.4 ppm (shielded by adjacent Cl).

  • Allyl Group :

    • -CH= (Internal alkene) : Multiplet at

      
       5.8–6.0 ppm.
      
    • =CH2 (Terminal alkene) : Multiplet/doublet signals at

      
       5.1–5.3 ppm.
      
    • -CH2- (Allylic methylene) : Triplet/multiplet at

      
       4.0–4.1 ppm.
      

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to N-Allyl-6-chloronicotinamide involves the acylation of allylamine with an activated 6-chloronicotinic acid derivative. While direct coupling reagents (EDC/HOBt) can be used, the Acid Chloride Method is preferred for scalability and purification simplicity.

Protocol: Acid Chloride Route

Reaction Scale : 10 mmol basis.

Reagents:

  • 6-Chloronicotinic acid (1.57 g, 10 mmol)

  • Thionyl chloride (SOCl2) (5.0 mL, excess) or Oxalyl chloride (1.1 eq) with DMF cat.

  • Allylamine (0.63 g, 1.1 eq)

  • Triethylamine (Et3N) (2.0 eq) or Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM) [Anhydrous], Toluene.

Step-by-Step Workflow:

  • Activation (Acid Chloride Formation) :

    • Suspend 6-chloronicotinic acid in anhydrous toluene (or DCM).

    • Add Thionyl chloride (SOCl2) dropwise under inert atmosphere (N2/Ar).

    • Reflux at 80°C for 2 hours until gas evolution (SO2/HCl) ceases and the solution becomes clear.

    • Critical Step: Evaporate the solvent and excess SOCl2 completely under reduced pressure. Co-evaporate with dry toluene twice to remove traces of acid gases. This yields crude 6-chloronicotinoyl chloride (CAS 66608-11-5).[8]

  • Coupling (Amidation) :

    • Dissolve the crude acid chloride in anhydrous DCM (20 mL) and cool to 0°C in an ice bath.

    • In a separate flask, mix Allylamine (1.1 eq) and Et3N (2.0 eq) in DCM (10 mL).

    • Add the amine solution dropwise to the acid chloride solution over 15 minutes. Exothermic reaction—control addition rate.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup & Purification :

    • Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine.

    • Dry over Na2SO4, filter, and concentrate.

    • Recrystallization : Often achievable from EtOAc/Hexanes. If oil persists, purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Synthesis Diagram (Graphviz)

G Start 6-Chloronicotinic Acid Intermediate 6-Chloronicotinoyl Chloride (Unstable Intermediate) Start->Intermediate Activation Reagent1 SOCl2 Reflux Reagent1->Intermediate Product N-Allyl-6-chloronicotinamide (C9H9ClN2O) Intermediate->Product Nucleophilic Acyl Substitution Reagent2 Allylamine Et3N, DCM, 0°C Reagent2->Product

Figure 1: Synthetic pathway via acid chloride activation.

Advanced Applications

Intramolecular Heck Cyclization

The primary utility of N-Allyl-6-chloronicotinamide in drug discovery is as a precursor for pyrrolo[2,3-c]pyridine derivatives via palladium-catalyzed intramolecular Heck reaction.

  • Mechanism : The Pd(0) catalyst undergoes oxidative addition at the C6-Cl bond. The pendant allyl group then coordinates, followed by syn-insertion and

    
    -hydride elimination.
    
  • Regioselectivity Challenge : The cyclization mode (5-exo-trig vs 6-endo-trig) depends on the ligand and conditions. Standard conditions (Pd(OAc)2, PPh3, Ag2CO3) typically favor the formation of the 5-membered ring (pyrrolopyridine) or 6-membered ring (naphthyridine) depending on the linker length. Note: For this specific molecule, the distance between C6 and the N-allyl group is significant. Cyclization often requires the amide nitrogen to be part of the ring or requires an additional linker.

  • Alternative : This scaffold is more commonly used to synthesize N-allyl-6-arylnicotinamides (via Suzuki coupling at C6) which are then subjected to ring-closing metathesis (RCM) or radical cyclizations.

Neonicotinoid Pharmacophore

The 6-chloropyridin-3-yl moiety (chloropyridinyl) is the defining pharmacophore of neonicotinoid insecticides (e.g., Imidacloprid, Acetamiprid).

  • Target : Nicotinic Acetylcholine Receptors (nAChRs) in the insect central nervous system.

  • Role of N-Allyl : The allyl group mimics the alkyl/heterocyclic chains found in commercial neonicotinoids, modulating lipophilicity (LogP) and receptor binding affinity.

Reaction Manifold Diagram

ReactionMap Center N-Allyl-6-chloronicotinamide (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Center->Suzuki Heck Intramolecular Heck (Pd(OAc)2, Ligand) Center->Heck Reduction Amide Reduction (LiAlH4) Center->Reduction Biaryl 6-Aryl-N-allylnicotinamide (Biaryl Analogues) Suzuki->Biaryl Fused Fused Naphthyridines/ Pyrrolopyridines Heck->Fused Amine Secondary Amine (nAChR Probes) Reduction->Amine

Figure 2: Divergent synthesis capabilities of the N-Allyl-6-chloronicotinamide scaffold.

Safety & Handling (SDS Summary)

While specific toxicological data for this derivative may be limited, handling should default to the protocols for chlorinated pyridines and allylamines .

  • Hazards :

    • Skin/Eye Irritant (H315/H319) : The chloro-pyridine moiety can be a sensitizer.

    • Respiratory Irritant (H335) : Dust or aerosols are irritating to mucous membranes.

  • Reactivity :

    • The C-Cl bond is stable to weak nucleophiles but reactive toward strong nucleophiles (e.g., thiols, alkoxides) via

      
       mechanisms.
      
    • The allyl group is susceptible to polymerization if stored with radical initiators; store in the dark.

  • Storage : Keep cool (2–8°C), dry, and under inert gas if long-term storage is required to prevent amide hydrolysis or oxidation.

References

  • PubChem . 6-Chloronicotinamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. (Contextual reference for Intramolecular Heck protocols).
  • Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid Insecticide Toxicology: Mechanisms of Selective Action. Annual Review of Pharmacology and Toxicology. (Contextual reference for 6-chloropyridinyl pharmacophore).

Sources

Foundational

Technical Whitepaper: N-Allyl-6-chloronicotinamide

The following technical guide provides an in-depth analysis of N-Allyl-6-chloronicotinamide , a critical pyridine-based scaffold used in the development of pharmaceuticals and agrochemicals. A Versatile Scaffold for Dive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-Allyl-6-chloronicotinamide , a critical pyridine-based scaffold used in the development of pharmaceuticals and agrochemicals.

A Versatile Scaffold for Diversity-Oriented Synthesis in Medicinal Chemistry

CAS Number: 915921-01-6 Molecular Formula:


Molecular Weight:  196.63  g/mol 
Executive Summary

N-Allyl-6-chloronicotinamide represents a strategic "bifunctional" intermediate in organic synthesis. Characterized by an electron-deficient pyridine ring and a reactive allyl handle, it serves as a linchpin in Structure-Activity Relationship (SAR) studies targeting kinases, Nicotinamide N-methyltransferase (NNMT), and neonicotinoid receptors. Its utility lies in the orthogonality of its reactive sites: the C-6 chlorine atom is primed for nucleophilic aromatic substitution (


), while the N-allyl group offers a gateway to ring-closing metathesis (RCM) or cross-coupling reactions. This guide details the synthesis, reactivity profile, and application of this scaffold in modern drug discovery.
Chemical Profile & Synthesis Logic
2.1 Structural Analysis

The molecule consists of a 6-chloronicotinic acid core amidated with allylamine .

  • Electrophilic Center (C-6): The nitrogen atom in the pyridine ring exerts an electron-withdrawing effect, activating the C-6 position for nucleophilic attack. The chlorine atom acts as a good leaving group.

  • Amide Linker: Provides hydrogen bond donor/acceptor capability, crucial for binding affinity in enzyme active sites (e.g., the hinge region of kinases).

  • Allyl Terminus: A versatile alkene handle for further functionalization via olefin metathesis or Heck coupling.

2.2 Validated Synthesis Protocols

Two primary routes are established for high-yield synthesis. The Acid Chloride Route is preferred for scale-up due to cost-efficiency, while the Coupling Agent Route is used for parallel synthesis libraries to avoid moisture sensitivity.

Method A: Acid Chloride Activation (Standard Scale-Up)

  • Activation: 6-Chloronicotinic acid is refluxed with thionyl chloride (

    
    ) or oxalyl chloride to generate 6-chloronicotinoyl chloride.
    
  • Coupling: The acid chloride is added dropwise to a solution of allylamine and a base (Triethylamine or DIPEA) in Dichloromethane (DCM) at 0°C.

  • Purification: Acid-base extraction followed by recrystallization from EtOAc/Hexanes.

Method B: T3P/HATU Coupling (Library Scale)

  • Reagents: 6-Chloronicotinic acid, Allylamine, HATU (or T3P), DIPEA, DMF.

  • Procedure: Stir at room temperature for 4–16 hours.

  • Advantage: Avoids the handling of corrosive acid chlorides; higher tolerance for other functional groups if present.

Reactivity & Functionalization Map

The true value of N-Allyl-6-chloronicotinamide lies in its ability to undergo orthogonal transformations.

3.1 Nucleophilic Aromatic Substitution (

)

The C-6 chlorine is highly susceptible to displacement by nucleophiles (amines, alkoxides, thiols). This is the primary method for generating libraries of biologically active nicotinamides.

  • Conditions: Heating with primary/secondary amines in polar aprotic solvents (DMF, DMSO, NMP) or using Pd-catalyzed Buchwald-Hartwig amination if the nucleophile is weak.

3.2 Allyl Group Transformations
  • Ring-Closing Metathesis (RCM): Reaction with Grubbs' catalysts (1st or 2nd Gen) in the presence of another alkene tether allows for the formation of macrocycles, constraining the amide bond conformation.

  • Heck Reaction: Pd-catalyzed coupling with aryl halides to internalize the double bond or extend the carbon chain.

3.3 Visualizing the Reaction Logic

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

ReactionPathways Core N-Allyl-6-chloronicotinamide (Core Scaffold) SNAr 6-Amino/Alkoxy Derivatives (Kinase Inhibitors) Core->SNAr SnAr (R-NH2/R-OH) Base, Heat/Pd RCM Macrocyclic Lactams (Conformational Constraint) Core->RCM Grubbs Cat. Olefin Metathesis Red N-Propyl Derivatives (Saturated Analogs) Core->Red H2, Pd/C Hydrogenation Heck Cinnamamide Analogs (Extended Conjugation) Core->Heck Ar-X, Pd(0) Heck Coupling

Caption: Divergent synthetic pathways from the N-Allyl-6-chloronicotinamide core.

Medicinal Chemistry Applications
4.1 Kinase Inhibition (Hinge Binders)

The nicotinamide moiety mimics the adenine ring of ATP. By substituting the C-6 chlorine with an aryl-amine (e.g., aniline derivatives), researchers create "hinge binders" that fit into the ATP-binding pocket of kinases such as VEGFR and EGFR . The N-allyl group often projects into the solvent-exposed region or a hydrophobic sub-pocket, improving permeability.

4.2 Nicotinamide N-Methyltransferase (NNMT) Inhibitors

NNMT is a metabolic regulator linked to obesity and type 2 diabetes. 6-Chloronicotinamide derivatives are explored as bisubstrate inhibitors. The N-allyl group can mimic the S-adenosylmethionine (SAM) cofactor interactions or provide steric bulk to induce selectivity over related methyltransferases.

4.3 Agrochemicals (Neonicotinoids)

While traditional neonicotinoids (like Imidacloprid) use a chloropyridine connected to a nitro-guanidine, the amide linker in N-Allyl-6-chloronicotinamide serves as a bioisostere in novel insecticide discovery, targeting nicotinic acetylcholine receptors (nAChRs).

Experimental Protocol: Synthesis of N-Allyl-6-chloronicotinamide

Objective: Preparation of 5.0 g of target scaffold via Acid Chloride method.

Materials:

  • 6-Chloronicotinic acid (CAS 5326-23-8)

  • Thionyl Chloride (

    
    )
    
  • Allylamine (CAS 107-11-9)

  • Triethylamine (

    
    )[1]
    
  • Dichloromethane (DCM, Anhydrous)

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • In a dry 100 mL Round Bottom Flask (RBF) equipped with a reflux condenser, dissolve 6-chloronicotinic acid (5.0 g, 31.7 mmol) in

      
       (15 mL).
      
    • Add 2 drops of DMF (catalyst).

    • Reflux at 80°C for 2 hours until gas evolution (

      
      ) ceases.
      
    • Evaporate excess

      
       under reduced pressure. Aazeotrope with toluene (2x) to remove traces. Result: Crude yellow solid (6-chloronicotinoyl chloride).
      
  • Amidation:

    • Resuspend the crude acid chloride in anhydrous DCM (30 mL).

    • In a separate flask, mix Allylamine (2.6 mL, 35 mmol) and Triethylamine (5.3 mL, 38 mmol) in DCM (20 mL). Cool to 0°C.[2]

    • Add the acid chloride solution dropwise to the amine solution over 15 minutes.

    • Allow to warm to room temperature and stir for 4 hours.

  • Work-up:

    • Quench with water (50 mL).

    • Separate organic layer and wash with 1N HCl (to remove unreacted amine), then sat.

      
      , then Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Characterization:

    • Yield: ~5.5 g (88%).

    • Appearance: White to off-white crystalline solid.

    • 1H NMR (400 MHz, CDCl3):

      
       8.78 (d, 1H), 8.12 (dd, 1H), 7.42 (d, 1H), 6.35 (br s, NH), 5.95 (m, 1H), 5.25 (d, 1H), 5.18 (d, 1H), 4.08 (t, 2H).
      
Quantitative Data Summary
PropertyValueNote
LogP 1.67Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1Amide NH.
H-Bond Acceptors 3Pyridine N, Amide O, Amide N.
Melting Point 108–110 °CCrystalline solid.
Solubility DMSO, MeOH, DCMPoor solubility in water; requires co-solvent for bioassays.
References
  • Preparation of 6-chloronicotinoyl chloride

    • Source: PrepChem. "Synthesis of 6-chloronicotinoyl chloride."
    • URL:[Link]

  • General Amide Coupling Methodologies

    • Source: Sigma-Aldrich.[3][4][5] "Amide Bond Formation."[4]

  • NNMT Inhibitor Development (Contextual)

    • Source: Neelakantan, H., et al. "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice."[4] Biochemical Pharmacology, 2018.

    • URL:[Link]

  • Commercial Availability & Physical Properties

    • Source: PubChem Compound Summary for CID 80456 (Parent: 6-Chloronicotinamide).
    • URL:[Link]

  • Neonicotinoid SAR Studies (Contextual)

    • Source: Kagabu, S.
    • URL:[Link][6][7]

Sources

Protocols & Analytical Methods

Method

N-Allyl-6-chloronicotinamide in vitro assay setup

Application Note: In Vitro Evaluation of N-Allyl-6-chloronicotinamide as a Candidate NNMT Inhibitor Abstract & Scientific Rationale N-Allyl-6-chloronicotinamide is a structural derivative of 6-chloronicotinamide (6-CN) ,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Evaluation of N-Allyl-6-chloronicotinamide as a Candidate NNMT Inhibitor

Abstract & Scientific Rationale

N-Allyl-6-chloronicotinamide is a structural derivative of 6-chloronicotinamide (6-CN) , a well-established inhibitor of Nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme that catalyzes the methylation of Nicotinamide (NAM) using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[1][2][3][4]

Elevated NNMT activity is implicated in metabolic disorders (obesity, type 2 diabetes) and various cancers, making it a high-value therapeutic target.[1][4][5][6] While 6-CN is a potent inhibitor, the addition of an N-allyl group is a medicinal chemistry strategy often employed to enhance lipophilicity (logP), improve membrane permeability, or target hydrophobic pockets within the enzyme's active site.

This guide details the validation of N-Allyl-6-chloronicotinamide using two orthogonal assays:

  • Biochemical Assay (Cell-Free): A fluorescence-based coupled enzyme assay to determine IC50.

  • Cellular Target Engagement: LC-MS/MS quantification of 1-MNA reduction in NNMT-overexpressing cell lines.

Mechanism of Action (MOA)

The compound functions as a competitive inhibitor against the substrate Nicotinamide. By occupying the catalytic pocket, it prevents the transfer of the methyl group from SAM.

NNMT_Pathway SAM S-Adenosyl-methionine (SAM) NNMT NNMT Enzyme SAM->NNMT NAM Nicotinamide (NAM) NAM->NNMT SAH S-Adenosyl-homocysteine (SAH) NNMT->SAH 1 1 NNMT->1 MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Inhibitor N-Allyl-6-chloronicotinamide (Inhibitor) Inhibitor->NNMT Competitive Inhibition

Figure 1: Mechanism of Action. The inhibitor competes with NAM for the NNMT active site, blocking the production of 1-MNA and SAH.

Material Preparation

Compound Handling:

  • Solubility: Chlorinated nicotinamides are generally hydrophobic. Dissolve N-Allyl-6-chloronicotinamide in 100% DMSO to create a 10 mM or 50 mM stock solution.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Control: Use 6-chloronicotinamide (Sigma-Aldrich) as the positive control reference inhibitor.

Reagent List:

ReagentPurposeRecommended Source
Recombinant Human NNMT Target EnzymeBPS Bioscience / Abcam
S-Adenosylmethionine (SAM) Cofactor (Methyl Donor)Sigma / Promega
Nicotinamide (NAM) SubstrateSigma-Aldrich
SAH Detection Reagents Reporter SystemPromega (MTase-Glo) or BellBrook (Transcreener)
U251 or A549 Cells Biological Model (High NNMT)ATCC
d3-1-MNA Internal Standard (Mass Spec)Cambridge Isotope Labs

Protocol 1: Cell-Free Enzymatic Inhibition Assay

Objective: Determine the IC50 of N-Allyl-6-chloronicotinamide. Method: Coupled Fluorescence Assay (Detecting SAH production). Rationale: Direct detection of 1-MNA is difficult without mass spec. Detecting SAH (the co-product) via a coupled reaction (converting SAH -> Homocysteine -> Thiol detection or Luciferase signal) is the industry standard for high-throughput screening.

Step-by-Step Workflow:
  • Buffer Preparation:

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.05% Tween-20. Note: DTT is critical for enzyme stability but may interfere with some thiol-based detection probes; check kit compatibility.

  • Compound Dilution:

    • Prepare a 10-point dose-response curve of N-Allyl-6-chloronicotinamide in DMSO (e.g., 100 µM down to 0.1 nM).

    • Final DMSO concentration in the well must be <1% (typically 0.5%) to avoid denaturing NNMT.

  • Enzyme Reaction Assembly (384-well plate):

    • Step A: Add 5 µL of 2X NNMT Enzyme solution (Final conc: 10–20 nM).

    • Step B: Add 50 nL of Compound (via Pin tool or acoustic dispenser) or 2.5 µL of 4X compound solution. Incubate for 15 min at RT to allow inhibitor binding.

    • Step C: Add 2.5 µL of 4X Substrate Mix (SAM + NAM).

      • Substrate Conc: Use concentrations near the Km (e.g., SAM: 5 µM, NAM: 20 µM).

    • Incubation: Seal plate and incubate at RT for 60 minutes.

  • Detection (Example: MTase-Glo):

    • Add 2.5 µL of MTase-Glo Reagent (converts SAH to ADP). Incubate 30 min.

    • Add 5 µL of MTase-Glo Detection Solution (converts ADP to Luciferase signal). Incubate 30 min.

  • Data Acquisition:

    • Read Luminescence on a plate reader (e.g., PerkinElmer EnVision).

  • Analysis:

    • Normalize data: (Sample - Low Control) / (High Control - Low Control) * 100.

    • Fit to a 4-parameter logistic equation to calculate IC50 .

Protocol 2: Cellular Target Engagement (LC-MS/MS)

Objective: Verify that N-Allyl-6-chloronicotinamide penetrates the cell membrane and inhibits NNMT in a biological context. Readout: Reduction of intracellular 1-MNA levels.[2]

Step-by-Step Workflow:
  • Cell Culture:

    • Seed U251 (Glioblastoma) or HepG2 cells in 6-well plates (5 x 10^5 cells/well).

    • Allow attachment overnight.

  • Treatment:

    • Treat cells with N-Allyl-6-chloronicotinamide at 3 concentrations (e.g., 1 µM, 10 µM, 50 µM) for 24 hours .

    • Include a Vehicle Control (DMSO only) and Positive Control (6-CN).

  • Metabolite Extraction:

    • Remove media and wash cells 2x with cold PBS.

    • Add 500 µL of cold 80:20 Methanol:Water containing Internal Standard (d3-1-MNA) .

    • Scrape cells and transfer to microcentrifuge tubes.

    • Vortex for 1 min, then centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect the supernatant (contains metabolites).

  • LC-MS/MS Analysis:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters BEH Amide).

    • Mobile Phase: A: 10 mM Ammonium Formate in Water; B: Acetonitrile.

    • Transition Monitoring (MRM):

      • 1-MNA: m/z 137.1 -> 94.1

      • d3-1-MNA: m/z 140.1 -> 97.1

      • Nicotinamide (NAM): m/z 123.1 -> 80.1 (Monitor to ensure substrate accumulation).

  • Data Interpretation:

    • Calculate the ratio of 1-MNA / Internal Standard.

    • Express results as % 1-MNA remaining relative to Vehicle Control.

    • Success Criteria: A dose-dependent decrease in 1-MNA indicates successful target engagement.

Troubleshooting & Critical Factors

IssueProbable CauseSolution
High Background (Enzymatic) Spontaneous hydrolysis of SAMUse fresh SAM; keep buffers on ice; reduce incubation time.
No Inhibition Observed Compound precipitationCheck solubility in assay buffer. The allyl group increases lipophilicity; ensure <1% DMSO is maintained but sufficient.
Cell Toxicity Off-target effectsRun a parallel CellTiter-Glo (ATP) assay to ensure reduction in 1-MNA is due to NNMT inhibition, not cell death.
Inconsistent IC50 Enzyme instabilityAdd BSA (0.1%) to the buffer to prevent enzyme adsorption to plasticware.

Visualizing the Workflow

Workflow cluster_0 Phase 1: Biochemical Screen cluster_1 Phase 2: Cellular Validation start Compound Prep (DMSO Stock) step1 Enzyme Mix (NNMT + SAM + NAM) start->step1 step2 Incubate 60 min step1->step2 step3 Add Detection Reagent (SAH -> Signal) step2->step3 step4 Calculate IC50 step3->step4 cell1 Treat Cells (24h) (U251 / HepG2) step4->cell1 If IC50 < 1 µM cell2 Extract Metabolites (MeOH + IS) cell1->cell2 cell3 LC-MS/MS Analysis (Measure 1-MNA) cell2->cell3 cell4 Target Engagement (% Inhibition) cell3->cell4

Figure 2: Experimental Cascade. Compounds are first screened for enzymatic potency; hits are validated in cell culture.

References

  • Neelakantan, H., et al. (2017). "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice." Biochemical Pharmacology.

  • van Haren, M.J., et al. (2016). "A fluorescence polarization assay for the identification of inhibitors of the nicotinamide N-methyltransferase." Scientific Reports.

  • Hong, S., et al. (2019). "Nicotinamide N-methyltransferase regulates energy expenditure through catecholamine methylation and alters mitochondrial function." Nature Medicine.

  • Promega Corporation. "Methyltransferase-Glo™ Methyltransferase Assay Technical Manual."

Sources

Application

N-Allyl-6-chloronicotinamide for enzyme inhibition studies

Application Note: N-Allyl-6-chloronicotinamide for Enzyme Inhibition Studies Executive Summary N-Allyl-6-chloronicotinamide is a specialized halogenated pyridine derivative designed as a chemical probe for Nicotinamide N...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Allyl-6-chloronicotinamide for Enzyme Inhibition Studies

Executive Summary

N-Allyl-6-chloronicotinamide is a specialized halogenated pyridine derivative designed as a chemical probe for Nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide (NAM) using S-adenosyl-L-methionine (SAM) as a cofactor.

This compound represents a structural optimization of the parent inhibitor, 6-chloronicotinamide. The introduction of the electron-withdrawing chlorine at the C6 position reduces the nucleophilicity of the pyridine nitrogen, converting the molecule from a substrate into a competitive inhibitor. The N-allyl substitution on the amide moiety enhances lipophilicity (LogP ~1.67), improving cellular permeability for metabolic reprogramming studies in oncology (e.g., glioblastoma, lung cancer) and metabolic diseases (obesity, type 2 diabetes).

Mechanism of Action & Biological Context[1]

NNMT acts as a "methyl sink." By methylating nicotinamide to form 1-methylnicotinamide (1-MNA), it consumes SAM, the universal methyl donor. Overexpression of NNMT leads to SAM depletion, causing hypomethylation of histones (e.g., H3K27me3) and DNA, which drives an aggressive, pluripotent cancer phenotype.

Inhibition Logic:

  • Substrate Mimicry: N-Allyl-6-chloronicotinamide occupies the nicotinamide binding pocket of NNMT.

  • Electronic Deactivation: The 6-chloro group lowers the pKa of the pyridine nitrogen, preventing the transfer of the methyl group from SAM (preventing turnover).

  • Result: Inhibition restores intracellular SAM levels, promoting repressive histone methylation and reducing the oncogenic 1-MNA oncometabolite.

Pathway Visualization

NNMT_Pathway cluster_effect Inhibition Effect SAM S-Adenosyl- methionine (SAM) NNMT NNMT Enzyme SAM->NNMT Epigenetics Histone Methylation (H3K27me3) SAM->Epigenetics Methyl Donor NAM Nicotinamide (NAM) NAM->NNMT SAH S-Adenosyl- homocysteine (SAH) NNMT->SAH MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Inhibitor N-Allyl-6-chloro- nicotinamide Inhibitor->NNMT Competitive Inhibition Tumorigenesis Tumorigenesis / Metabolic Shift MNA->Tumorigenesis Oncometabolite Signaling

Figure 1: Mechanism of NNMT inhibition.[1][2][3] The inhibitor blocks the conversion of NAM to 1-MNA, preserving the SAM pool for critical epigenetic maintenance.

Experimental Protocols

Protocol A: In Vitro Enzyme Inhibition Assay (Fluorescence Polarization)

This assay measures the production of SAH (the byproduct of the NNMT reaction) using a competitive fluorescent tracer.

Reagents:

  • Recombinant Human NNMT (0.5 µM stock).

  • Substrate: Nicotinamide (NAM).[4]

  • Cofactor: SAM.[4][5][6]

  • Detection: SAH Detection Reagents (e.g., Transcreener® or similar FP kits).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM DTT, 0.01% Triton X-100.

Step-by-Step Workflow:

  • Compound Prep: Dissolve N-Allyl-6-chloronicotinamide in DMSO to create a 10 mM stock. Prepare serial dilutions (e.g., 100 µM to 0.1 nM) in assay buffer (keep DMSO < 1%).

  • Enzyme Mix: Dispense 10 µL of NNMT (final conc. 20 nM) into 384-well black plates.

  • Inhibitor Addition: Add 5 µL of the compound dilutions to the wells. Incubate for 15 min at RT to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of Substrate Mix (10 µM SAM + 10 µM NAM).

  • Incubation: Incubate at 25°C for 60 minutes.

  • Quench/Detection: Add 20 µL of SAH Detection Mix (Antibody + Tracer). Incubate for 60 min.

  • Read: Measure Fluorescence Polarization (Ex 633 nm / Em 670 nm).

  • Analysis: Plot mP vs. log[Inhibitor]. Fit to a 4-parameter logistic equation to determine IC50.

Protocol B: Cellular Target Engagement (LC-MS/MS)

To verify the compound enters the cell and inhibits NNMT in a physiological context, quantify the ratio of 1-MNA (product) to NAM (substrate).

Cell Model: A549 (Lung) or U251 (Glioblastoma) – high NNMT expressors.

Workflow:

  • Seeding: Seed cells at 5 × 10⁵ cells/well in 6-well plates. Allow attachment (24h).

  • Treatment: Treat cells with N-Allyl-6-chloronicotinamide (10, 50, 100 µM) for 24–48 hours. Include a Vehicle Control (DMSO).

  • Metabolite Extraction:

    • Wash cells 2x with cold PBS.

    • Add 500 µL of cold 80% Methanol/Water (-80°C).

    • Scrape cells and transfer to microcentrifuge tubes.

    • Vortex (1 min) and centrifuge at 14,000 x g for 10 min at 4°C.

  • LC-MS/MS Analysis:

    • Inject supernatant onto a HILIC column (e.g., Waters BEH Amide).

    • Monitor MRM transitions:

      • 1-MNA: 137.1 → 94.1 m/z

      • NAM: 123.1 → 80.1 m/z

      • Internal Standard: d4-NAM.

  • Calculation: Calculate the % inhibition of 1-MNA production relative to vehicle control.

Data Presentation & Analysis

When reporting results, organize data to demonstrate dose-dependency and specificity.

Table 1: Expected Pharmacological Profile

Parameter Value / Range Notes
IC50 (Enzymatic) 1.0 – 10 µM Potency depends on assay conditions (SAM conc).
EC50 (Cellular) 10 – 50 µM Higher due to membrane permeability barriers.
Selectivity > 50-fold vs. related methyltransferases (e.g., DOT1L, PRMTs).

| Solubility | ~10 mM (DMSO) | Poor aqueous solubility; avoid freeze-thaw cycles. |

Selectivity Diagram

Selectivity cluster_target Primary Target cluster_offtarget Potential Off-Targets (To Monitor) NNMT NNMT (Cytosolic) NAMPT NAMPT (Salvage Pathway) PNMT PNMT (Catecholamine) Compound N-Allyl-6-chloro- nicotinamide Compound->NNMT High Affinity (Inhibition) Compound->NAMPT Low Affinity (Check Toxicity) Compound->PNMT Selectivity Screen

Figure 2: Specificity profile. While selective for NNMT, high concentrations (>100 µM) may interfere with NAMPT, the rate-limiting enzyme in NAD+ salvage. Toxicity controls using FK866 (NAMPT inhibitor) are recommended for comparison.

Troubleshooting & Critical Considerations

  • Solubility: The "6-chloro" and "N-allyl" modifications significantly reduce water solubility compared to native nicotinamide.

    • Solution: Always prepare stocks in 100% DMSO. For cell culture, dilute into media immediately before use and ensure final DMSO < 0.5%.

  • Substrate Competition: NNMT is a bisubstrate enzyme. The inhibitor competes with Nicotinamide (NAM).

    • Adjustment: If IC50 appears weak, check if your assay uses saturating concentrations of NAM. Perform a Michaelis-Menten curve to determine the Ki, which is independent of substrate concentration.

  • Stability: 6-chloronicotinamide derivatives are generally stable, but avoid prolonged exposure to strong bases which could hydrolyze the amide or displace the chloride.

References

  • NNMT as a Metabolic Target: Ulanovskaya, O. A., et al. (2013). "NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink." Nature Chemical Biology, 9, 300–306. Link

  • 6-Chloronicotinamide Mechanism: Alston, T. A., & Abeles, R. H. (1988). "Substrate specificity of nicotinamide methyltransferase." Archives of Biochemistry and Biophysics, 260(2), 601-608. Link

  • Inhibitor Design (Bisubstrate/Analogs): Babault, N., et al. (2018). "Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT)." Journal of Medicinal Chemistry, 61(4), 1541–1551. Link

  • Compound Data: PubChem Compound Summary for CID 24892807 (6-Chloronicotinamide parent class). Link

Sources

Method

Application Notes and Protocols for High-Throughput Screening with N-Allyl-6-chloronicotinamide

Foreword: The Imperative for Novel Metabolic Regulators The escalating global prevalence of metabolic disorders, including obesity and type 2 diabetes, necessitates the urgent discovery of novel therapeutic agents. A pro...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Metabolic Regulators

The escalating global prevalence of metabolic disorders, including obesity and type 2 diabetes, necessitates the urgent discovery of novel therapeutic agents. A promising avenue of investigation lies in the modulation of key enzymatic pathways that govern cellular energy homeostasis. This guide provides a comprehensive framework for a high-throughput screening (HTS) campaign designed to interrogate the bioactivity of a novel compound, N-Allyl-6-chloronicotinamide, a structural analog of compounds known to interact with metabolic enzymes such as Nicotinamide N-methyltransferase (NNMT).[1] Given the established role of NNMT in metabolic regulation, this application note will detail a robust, cell-based phenotypic screening protocol to identify and characterize the effects of N-Allyl-6-chloronicotinamide on adipogenesis.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. It provides not only a step-by-step methodology but also the underlying scientific rationale for the experimental design, data analysis, and quality control, thereby ensuring a self-validating and reproducible screening workflow.

Introduction to N-Allyl-6-chloronicotinamide and the Rationale for a Phenotypic Screen

N-Allyl-6-chloronicotinamide is a synthetic small molecule with a chemical scaffold suggestive of potential interaction with enzymes involved in nicotinamide metabolism. The parent compound, 6-Chloronicotinamide, has been investigated in the context of NNMT, a cytosolic enzyme that catalyzes the methylation of nicotinamide. Elevated NNMT expression is associated with various metabolic diseases, making it an attractive therapeutic target.[1][4]

While a biochemical assay targeting NNMT is a viable screening strategy[4][5][6], a cell-based phenotypic screen offers the advantage of assessing the compound's effect within a more physiologically relevant context.[3] Such an approach can reveal effects on complex cellular processes that might be missed in a purified enzyme assay, including impacts on upstream or downstream signaling pathways, as well as providing early insights into cellular toxicity and bioavailability.

This guide will therefore focus on a high-content screening (HCS) assay to quantify the impact of N-Allyl-6-chloronicotinamide on the differentiation of pre-adipocytes into mature, lipid-laden adipocytes. This process, known as adipogenesis, is a cornerstone of adipose tissue expansion and a critical focus for anti-obesity drug discovery.[2][3]

Assay Principle: High-Content Imaging of Adipogenesis

The assay detailed herein utilizes the 3T3-L1 pre-adipocyte cell line, a well-established and robust model for studying adipogenesis.[7] Upon stimulation with a differentiation-inducing cocktail, 3T3-L1 cells undergo a multi-step process involving mitotic clonal expansion, growth arrest, and terminal differentiation into mature adipocytes characterized by the accumulation of intracellular lipid droplets.

Our HCS approach will employ automated fluorescence microscopy to visualize and quantify key phenotypic changes associated with adipogenesis.[8] Specifically, we will use fluorescent dyes to stain the nuclei and intracellular lipid droplets of the cells. Image analysis algorithms will then be used to identify individual cells and measure various parameters, including cell number, lipid droplet size, and lipid droplet number per cell. This multi-parametric analysis provides a rich dataset for identifying compounds that inhibit or enhance adipogenesis.

Below is a conceptual workflow of the high-content screening process.

HCS_Workflow cluster_preparation Assay Preparation cluster_treatment Cell Treatment & Differentiation cluster_imaging Staining & Imaging cluster_analysis Data Analysis Compound_Plating Compound Plating (N-Allyl-6-chloronicotinamide Library) Compound_Addition Compound Addition to Cells Compound_Plating->Compound_Addition Cell_Seeding Cell Seeding (3T3-L1 Pre-adipocytes) Cell_Seeding->Compound_Addition Differentiation_Induction Induction of Adipogenesis Compound_Addition->Differentiation_Induction Incubation Incubation (7-10 days) Differentiation_Induction->Incubation Staining Fluorescent Staining (Nuclei & Lipid Droplets) Incubation->Staining Imaging Automated Microscopy Staining->Imaging Image_Analysis Image Segmentation & Feature Extraction Imaging->Image_Analysis Data_Normalization Data Normalization & Quality Control Image_Analysis->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification

Caption: High-Content Screening Workflow for Adipogenesis.

Detailed Protocols

Materials and Reagents
ReagentSupplierCatalog Number
3T3-L1 Mouse Embryonic FibroblastsATCCCL-173
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
3-isobutyl-1-methylxanthine (IBMX)Sigma-AldrichI5879
DexamethasoneSigma-AldrichD4902
InsulinSigma-AldrichI9278
N-Allyl-6-chloronicotinamideSynthesized in-house or custom synthesisN/A
Hoechst 33342Thermo Fisher ScientificH3570
BODIPY 493/503Thermo Fisher ScientificD3922
384-well black, clear-bottom platesCorning3712
Cell Culture and Plating
  • Culture 3T3-L1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Passage cells every 2-3 days, ensuring they do not exceed 80% confluency to maintain their differentiation potential.[7]

  • For the HTS assay, harvest sub-confluent 3T3-L1 cells using Trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Seed the cells into 384-well black, clear-bottom plates at a density of 2,500 cells per well in 40 µL of culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

Compound Preparation and Addition
  • Prepare a stock solution of N-Allyl-6-chloronicotinamide in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution to create a concentration range for dose-response analysis (e.g., 10-point, 3-fold dilutions).

  • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the diluted compounds to the corresponding wells of the cell plates.

  • Include appropriate controls on each plate:

    • Negative Control: Wells treated with DMSO only (vehicle control).

    • Positive Control: Wells treated with a known inhibitor of adipogenesis (e.g., Rosiglitazone withdrawal or a specific inhibitor).

Adipogenesis Differentiation
  • Two days after cell seeding (Day 0), induce differentiation by adding 10 µL of differentiation medium I to each well. The final concentrations in the well should be:

    • 0.5 mM IBMX

    • 1 µM Dexamethasone

    • 10 µg/mL Insulin

  • Incubate the plates for 48 hours.

  • On Day 2, replace the medium with 40 µL of differentiation medium II containing 10 µg/mL insulin.

  • On Day 4, and every two days thereafter, replace the medium with fresh culture medium.

  • Continue the incubation for a total of 7-10 days to allow for the development of mature adipocytes.

Staining and Imaging
  • On the final day of differentiation, carefully aspirate the culture medium.

  • Wash the cells once with Phosphate-Buffered Saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Add a staining solution containing Hoechst 33342 (1 µg/mL) and BODIPY 493/503 (1 µg/mL) in PBS.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Wash the cells twice with PBS.

  • Add 50 µL of PBS to each well for imaging.

  • Acquire images using a high-content imaging system with appropriate filter sets for Hoechst 33342 (blue channel, nuclei) and BODIPY 493/503 (green channel, lipid droplets). Acquire images from at least four sites per well to ensure robust data.

Data Analysis and Hit Identification

A robust data analysis pipeline is crucial for extracting meaningful results from an HTS campaign.[9][10][11] The following steps outline a comprehensive workflow.

Data_Analysis_Workflow cluster_image_processing Image Processing cluster_quality_control Quality Control cluster_hit_selection Hit Selection Image_Segmentation Image Segmentation (Identify Nuclei and Cytoplasm) Feature_Extraction Feature Extraction (Cell Count, Lipid Droplet Area, etc.) Image_Segmentation->Feature_Extraction Z_Factor Z'-Factor Calculation Feature_Extraction->Z_Factor Plate_Normalization Plate-to-Plate Normalization Z_Factor->Plate_Normalization Dose_Response Dose-Response Curve Fitting Plate_Normalization->Dose_Response Hit_Confirmation Hit Confirmation & Validation Dose_Response->Hit_Confirmation

Caption: Data Analysis Workflow for HCS.

Image Analysis
  • Image Segmentation:

    • The blue channel (Hoechst) is used to identify and segment individual nuclei.

    • A cytoplasmic region is defined for each cell based on the proximity to the segmented nucleus.

  • Feature Extraction:

    • The green channel (BODIPY) is used to identify and quantify lipid droplets within the defined cytoplasmic regions.

    • Key parameters to be extracted per cell include:

      • Total lipid droplet area

      • Number of lipid droplets

      • Average lipid droplet size

    • The total number of cells per image is also determined.

Quality Control

A critical step in validating the HTS assay is the calculation of the Z'-factor, which provides a measure of the assay's quality and suitability for screening.[8][12][13][14][15]

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Z'-Factor ValueInterpretation
> 0.5Excellent assay
0 to 0.5Marginal assay
< 0Unsuitable for screening

An assay with a Z'-factor greater than 0.5 is generally considered robust for HTS.[8][14]

Hit Identification
  • Normalization: The raw data from each well is normalized to the plate controls (e.g., percent inhibition relative to the positive and negative controls).

  • Dose-Response Analysis: For compounds screened at multiple concentrations, the normalized data is fitted to a four-parameter logistic model to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

  • Hit Selection Criteria: A "hit" can be defined based on several criteria, for example:

    • A compound that causes a statistically significant reduction in total lipid droplet area per cell compared to the negative control (e.g., > 3 standard deviations from the mean of the negative control).

    • A compound that exhibits a clear dose-response relationship with an IC50 below a certain threshold (e.g., < 10 µM).

    • A compound that does not significantly reduce the cell count, to exclude cytotoxic effects.

Concluding Remarks

The high-content screening protocol detailed in this application note provides a robust and scientifically rigorous framework for evaluating the potential of N-Allyl-6-chloronicotinamide as a modulator of adipogenesis. By leveraging automated microscopy and quantitative image analysis, this approach allows for the unbiased and scalable assessment of a novel compound's bioactivity in a physiologically relevant cellular model. The emphasis on stringent quality control, including the calculation of the Z'-factor, ensures the reliability and reproducibility of the screening data. The subsequent data analysis workflow enables the identification and prioritization of promising "hit" compounds for further investigation in the drug discovery pipeline. This comprehensive guide serves as a valuable resource for researchers seeking to employ cutting-edge HTS technologies in the quest for novel therapeutics for metabolic diseases.

References

  • Neelakantan, H., et al. (2022). Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. PubMed Central. Retrieved from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). LinkedIn. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloronicotinamide. PubChem. Retrieved from [Link]

  • Liu, A. M., et al. (2009). Reporter gene assays. Methods in Molecular Biology. Retrieved from [Link]

  • Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Fischer, F. C., et al. (2022). Effects of Chemicals in Reporter Gene Bioassays with Different Metabolic Activities Compared to Baseline Toxicity. ACS Publications. Retrieved from [Link]

  • Parham, F., et al. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. PubMed Central. Retrieved from [Link]

  • Tsui, T. Y. (2022). Adipocyte-based high throughput screening for anti-obesity drug discovery: Current status and future perspectives. PubMed. Retrieved from [Link]

  • Society for Laboratory Automation and Screening. (2022). The Use of High-Throughput Screening and High-Content Screening in Anti-Obesity Drug Discovery is Investigated in the October Issue of SLAS Discovery. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • Eurofins DiscoverX. (2024). What is a reporter gene assay and how does it work? YouTube. Retrieved from [Link]

  • Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Retrieved from [Link]

  • QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. Retrieved from [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

  • KNIME. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. Retrieved from [Link]

  • Bray, M.-A., & Carpenter, A. E. (2020). Z' Does Not Need to Be > 0.5. PubMed Central. Retrieved from [Link]

  • Xie, W., et al. (2016). A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. Methods in Molecular Biology. Retrieved from [Link]

  • Soste, M., et al. (2023). A CRISPR-based genome-wide screen for adipogenesis reveals new insights into mitotic expansion and lipogenesis. bioRxiv. Retrieved from [Link]

  • Genedata. (n.d.). Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). HiDiffTM Adipogenesis Assay Kit. Retrieved from [Link]

  • Q. Li, et al. (2020). RNAi Screening of Clinically Relevant Transcription Factors Regulating Human Adipogenesis and Adipocyte Metabolism. Oxford Academic. Retrieved from [Link]

Sources

Application

High-Sensitivity LC-MS/MS Quantification of N-Allyl-6-chloronicotinamide in Plasma

Application Note & Protocol Guide Executive Summary This application note details a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N-Allyl-6-chloronicotinamid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This application note details a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N-Allyl-6-chloronicotinamide (NACNA) in biological matrices (plasma).[1] NACNA is a functionalized pyridinecarboxamide, often investigated as a synthetic intermediate or a bioactive pharmacophore in enzyme inhibition studies.[1]

The method utilizes positive electrospray ionization (ESI+) on a Triple Quadrupole MS system, achieving a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL with a run time of 4.5 minutes . This protocol emphasizes "Self-Validating" workflows, ensuring data integrity through rigorous internal standardization and matrix effect monitoring.[1]

Introduction & Analyte Properties

Quantifying nicotinamide derivatives requires overcoming challenges related to polarity and matrix interference.[1] While nicotinamide itself is highly polar, the introduction of the 6-chloro and N-allyl substituents increases lipophilicity (LogP ~1.2), making the molecule suitable for Reversed-Phase Chromatography (RPLC) but susceptible to metabolic instability (e.g., epoxidation of the allyl group).

Analyte Profile[1][2][3][4]
  • Target: N-Allyl-6-chloronicotinamide[1]

  • Molecular Formula:

    
    [1]
    
  • Monoisotopic Mass: 196.04 g/mol (

    
    )
    
  • Key Functional Groups:

    • Pyridine Nitrogen: Basic center (pKa ~3.5), protonation site for ESI+.[1]

    • Chlorine: Provides a distinct isotopic signature (

      
      ) useful for confirmation.[1]
      
    • Allyl Group: Hydrophobic tail, aids retention on C18 columns.[1]

Experimental Protocol

Chemicals and Reagents[1][5]
  • Reference Standard: N-Allyl-6-chloronicotinamide (>98% purity).[1]

  • Internal Standard (IS): Stable Isotope Labeled (SIL) analog (e.g.,

    
    -NACNA) is preferred. Alternative: N-Propyl-6-chloronicotinamide (structural analog).[1]
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Formate.

  • Matrix: Drug-free Rat or Human Plasma (K2EDTA).[1]

Sample Preparation: Protein Precipitation (PPT)

Rationale: PPT is chosen for high throughput and recovery of moderately polar compounds.[1]

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 Water:MeOH). Vortex gently.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Note: Acidified ACN helps disrupt protein binding and stabilizes the basic analyte.[1]

  • Agitation: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an HPLC vial containing 100 µL of Mobile Phase A (Water + 0.1% FA).

    • Dilution Step: This 1:1 dilution improves peak shape by matching the solvent strength to the initial mobile phase conditions.

LC-MS/MS Conditions[1][4][6]
Chromatographic Conditions (UHPLC)
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters ACQUITY HSS T3.[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 2-5 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

Gradient Table:

Time (min) %B Description
0.00 5 Initial Hold (Loading)
0.50 5 Start Gradient
2.50 90 Elution of Analyte
3.00 90 Wash
3.10 5 Re-equilibration

| 4.50 | 5 | End of Run |[1]

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1][3]

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.[1]

  • Collision Gas: Medium.[1]

MRM Transitions: | Analyte | Precursor (


) | Product (

) | CE (eV) | Role | Mechanism | | :--- | :--- | :--- | :--- | :--- | :--- | | NACNA | 197.0 | 156.0 | 22 | Quantifier | Loss of Allyl radical (

) | | NACNA | 197.0 | 112.0 | 35 | Qualifier | Cleavage of Amide bond | | NACNA (

) | 199.0 | 158.0 | 22 | Confirmation | Isotope Verification | | IS | Depends on IS | Depends on IS | - | Quantifier | - |[1][4]

Workflow Visualization

BioanalysisWorkflow Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (10 µL) Sample->IS_Add PPT Protein Precipitation (150 µL ACN + 0.1% FA) IS_Add->PPT Vortex Centrifuge Centrifuge 14,000g, 10 min PPT->Centrifuge Dilution Dilute Supernatant 1:1 with Water Centrifuge->Dilution Supernatant LCMS LC-MS/MS Analysis MRM: 197.0 -> 156.0 Dilution->LCMS

Caption: Step-by-step sample preparation workflow from plasma aliquot to LC-MS/MS injection.

Method Validation Strategy (Self-Validating Systems)

To ensure Trustworthiness and Integrity , the method must pass specific validation criteria based on FDA/EMA guidelines [1, 2].

Linearity & Sensitivity[1]
  • Calibration Range: 1.0 ng/mL to 1000 ng/mL.

  • Regression: Linear (

    
     weighting).[1]
    
  • Acceptance:

    
    ; Back-calculated standards within ±15% (±20% at LLOQ).
    
Fragmentation Pathway Logic

The choice of transitions is critical for specificity.[1]

  • Precursor (197.0): The protonated molecule

    
    .[1]
    
  • Primary Fragment (156.0): The loss of the allyl group (mass 41). This is a highly favorable fragmentation for N-allyl amides, yielding a stable 6-chloronicotinamide cation.[1]

  • Secondary Fragment (112.0): Further loss of the amide group (

    
    , mass 44) from the 156 fragment results in the chloropyridyl cation (
    
    
    
    ).

Fragmentation Precursor [M+H]+ Precursor m/z 197.0 Fragment1 Product Ion 1 m/z 156.0 (Loss of Allyl) Precursor->Fragment1 CID -41 Da (Allyl) Fragment2 Product Ion 2 m/z 112.0 (Chloropyridyl Cation) Fragment1->Fragment2 CID -44 Da (Amide)

Caption: Proposed ESI+ fragmentation pathway for N-Allyl-6-chloronicotinamide.[1]

Matrix Effect & Recovery[1]
  • Matrix Factor (MF): Compare analyte response in post-extraction spiked plasma vs. neat solution.

    • Target: 0.85 - 1.15 (indicating <15% suppression/enhancement).[1]

  • Recovery: Compare pre-extraction spike vs. post-extraction spike.

    • Target: >70% consistent recovery.[1][4][5]

Expert Insights & Troubleshooting

The "Chlorine Trap"

Issue: Users often select the wrong precursor mass due to the chlorine isotopes.[1] Solution: Always select the


 isotope (m/z 197.0) for quantification as it has ~75% natural abundance, providing higher sensitivity than the 

isotope (m/z 199.0). Use the 199.0 -> 158.0 transition solely for qualitative confirmation of peak identity.
Carryover Management

N-allyl compounds can exhibit stickiness on C18 columns.[1]

  • Mitigation: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Water + 0.1% Formic Acid .[1] The isopropanol helps solubilize lipophilic residues.[1]

Stability

The allyl group is potentially susceptible to oxidation.[1]

  • Precaution: Keep samples at 4°C in the autosampler. Avoid leaving plasma samples at room temperature for >4 hours.[1]

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

  • PubChem. (n.d.).[1][4][6] 6-Chloronicotinamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Korfmacher, W. A. (2005).[1] Principles and applications of LC-MS in new drug discovery. Drug Discovery Today. (General reference for LC-MS principles in drug discovery).

Sources

Method

Application Note and Protocol: Dissolving N-Allyl-6-chloronicotinamide for Experimental Use

Abstract This document provides a detailed protocol for the dissolution of N-Allyl-6-chloronicotinamide, a compound of interest for researchers in drug development and related scientific fields. Due to the limited availa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the dissolution of N-Allyl-6-chloronicotinamide, a compound of interest for researchers in drug development and related scientific fields. Due to the limited availability of direct solubility data for this specific molecule, this guide synthesizes information from structurally similar compounds, including 6-chloronicotinamide and other nicotinamide derivatives, to propose a robust and scientifically grounded dissolution procedure. The protocol emphasizes safety, solvent selection, and step-by-step instructions to obtain a clear and stable solution suitable for various experimental applications.

Introduction: Understanding N-Allyl-6-chloronicotinamide

N-Allyl-6-chloronicotinamide belongs to the nicotinamide family, a class of compounds with diverse biological activities.[1] The structural features of N-Allyl-6-chloronicotinamide, specifically the chlorinated pyridine ring and the N-allyl group, influence its physicochemical properties, including solubility. Proper dissolution is a critical first step in any experiment to ensure accurate and reproducible results. This protocol provides a starting point for researchers, with an emphasis on empirical validation for specific experimental needs.

Safety and Handling Precautions

Given the chemical structure of N-Allyl-6-chloronicotinamide, it is prudent to handle it with care, assuming potential hazards based on related compounds. The related compound, 6-chloronicotinamide, is known to cause skin and eye irritation and may cause respiratory irritation.[2] Similarly, other chlorinated pyridine derivatives are also classified as irritants.[3]

General Handling Guidelines:

  • Always handle N-Allyl-6-chloronicotinamide in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves (nitrile or neoprene are recommended), and a lab coat.[4]

  • Avoid inhalation of the powder. Use a dust mask if necessary.[5]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[4]

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Physicochemical Properties and Solubility Considerations

  • 6-Chloronicotinic acid: Has a reported water solubility of 2 g/L at 20°C.[4] The amide in N-Allyl-6-chloronicotinamide may exhibit different solubility.

  • Nicotinamide Derivatives: The solubility of nicotinamide and its derivatives is often pH-dependent.[6] Acidic conditions can protonate the pyridine nitrogen, potentially increasing aqueous solubility.

  • Organic Solvents: Many nicotinamide derivatives are soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dichloromethane.[7][8] The presence of the allyl group in N-Allyl-6-chloronicotinamide may enhance its solubility in less polar organic solvents compared to unsubstituted nicotinamide.

Table 1: Predicted Solubility of N-Allyl-6-chloronicotinamide in Common Solvents

SolventPredicted SolubilityRationale and Remarks
WaterLowBased on the low water solubility of 6-chloronicotinic acid.[4] Solubility may be enhanced at lower pH.
Dimethyl Sulfoxide (DMSO)HighA common solvent for dissolving a wide range of organic compounds for biological assays.
Ethanol (EtOH)Moderate to HighThe allyl group may increase solubility in alcohols.
Dichloromethane (DCM)Moderate to HighOften used in the synthesis and purification of nicotinamide derivatives.[7]

Recommended Dissolution Protocol

This protocol provides a general procedure for dissolving N-Allyl-6-chloronicotinamide. It is crucial to perform a small-scale pilot test to determine the optimal solvent and concentration for your specific application.

Materials and Equipment
  • N-Allyl-6-chloronicotinamide powder

  • Selected solvent (e.g., DMSO, Ethanol)

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated pipettes

Step-by-Step Dissolution Procedure
  • Weighing the Compound: Accurately weigh the desired amount of N-Allyl-6-chloronicotinamide powder in a suitable container. Perform this in a fume hood to avoid inhalation.

  • Solvent Addition: Add a small amount of the chosen solvent (e.g., DMSO) to the powder. It is recommended to start with a concentrated stock solution (e.g., 10-50 mM).

  • Initial Mixing: Gently swirl the vial or tube to wet the powder.

  • Vortexing: Vortex the mixture at medium speed for 30-60 seconds to facilitate dissolution.

  • Visual Inspection: Check for any undissolved particles. If the solution is not clear, proceed to the next step.

  • Gentle Heating (Optional): If undissolved particles remain, gently warm the solution in a water bath set to 30-40°C for 5-10 minutes. Caution: Use minimal heat as excessive heat may degrade the compound.

  • Sonication (Optional): Alternatively, sonicate the solution in a bath sonicator for 5-10 minutes to aid dissolution.

  • Final Dilution: Once a clear stock solution is obtained, it can be further diluted with the appropriate aqueous buffer or cell culture medium for your experiment. Note: When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer and mix immediately to avoid precipitation. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Workflow Diagram

Dissolution_Protocol cluster_prep Preparation cluster_dissolution Dissolution cluster_enhancement Enhancement (Optional) cluster_final Final Steps weigh 1. Weigh Compound add_solvent 2. Add Solvent weigh->add_solvent mix 3. Initial Mixing add_solvent->mix vortex 4. Vortex mix->vortex inspect 5. Visual Inspection vortex->inspect heat 6a. Gentle Heating inspect->heat Not Clear sonicate 6b. Sonication inspect->sonicate Not Clear clear_solution Clear Stock Solution inspect->clear_solution Clear heat->inspect sonicate->inspect dilute 7. Final Dilution clear_solution->dilute

Caption: Workflow for dissolving N-Allyl-6-chloronicotinamide.

Troubleshooting

  • Precipitation upon dilution in aqueous buffer: This is a common issue when diluting a concentrated organic stock solution. To mitigate this, try a lower concentration stock solution, or add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing.

  • Compound does not dissolve: If the compound remains insoluble after following the protocol, consider trying a different solvent or a combination of solvents. For biological assays, a co-solvent system (e.g., DMSO/Ethanol) might be effective.

Conclusion

This application note provides a comprehensive, albeit inferred, protocol for the dissolution of N-Allyl-6-chloronicotinamide. By following these guidelines and adapting them to specific experimental contexts, researchers can prepare reliable solutions for their studies. The principles of safety, careful solvent selection, and methodical dissolution are paramount for achieving accurate and reproducible experimental outcomes.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80456, 6-Chloronicotinamide. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet for 6-Chloronicotinic acid. [Link]

  • Wikipedia. Pyridinium chloride. [Link]

  • Ma, D., et al. (2022). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Molecules, 27(15), 4983. [Link]

  • Al-kassas, R., et al. (2023). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. Pharmaceutics, 15(7), 1941. [Link]

  • American Chemical Society. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. [Link]

  • Indian Journal of Chemistry. Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. [Link]

  • Chemistry Stack Exchange. Why is Pyridinium Chlorochromate soluble in organic solvents? [Link]

  • ChemEurope.com. Pyridine. [Link]

  • National Center for Biotechnology Information. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 346961, Methyl 6-chloro-5-nitronicotinate. [Link]

  • ResearchGate. Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79222, 6-Chloronicotinic acid. [Link]

  • National Center for Biotechnology Information. Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Allyl-6-chloronicotinamide Synthesis

Welcome to the technical support center for the synthesis of N-Allyl-6-chloronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Allyl-6-chloronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction yields and ensure the integrity of your results.

Introduction

N-Allyl-6-chloronicotinamide is a key building block in the synthesis of various compounds of pharmaceutical interest. The formation of the amide bond between 6-chloronicotinic acid and allylamine is a critical step that can be influenced by several factors. This guide provides a comprehensive overview of the reaction, potential pitfalls, and strategies for optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-Allyl-6-chloronicotinamide?

A1: The most prevalent and effective method is a two-step, one-pot synthesis. First, 6-chloronicotinic acid is activated to its more reactive acid chloride derivative using a chlorinating agent like oxalyl chloride or thionyl chloride. This is followed by the in-situ addition of allylamine, which acts as the nucleophile to form the amide bond.

Q2: Why is it necessary to activate the carboxylic acid?

A2: Direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that is generally very slow and requires high temperatures, leading to potential side reactions and decomposition.[1] Activating the carboxylic acid, for instance, by converting it to an acyl chloride, significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack by the amine. This allows the reaction to proceed under milder conditions with a higher yield.

Q3: What are the critical parameters to control for maximizing the yield?

A3: Several parameters are crucial:

  • Purity of Reagents: Ensure 6-chloronicotinic acid and allylamine are pure and dry. Moisture can quench the reactive acyl chloride intermediate.

  • Stoichiometry: A slight excess of the amine is sometimes used to ensure complete consumption of the acid chloride, but a large excess can complicate purification.

  • Temperature Control: The formation of the acid chloride is often performed at room temperature, while the subsequent reaction with the amine is typically started at a lower temperature (e.g., 0 °C) to control the exothermic reaction and minimize side products.

  • Reaction Time: Sufficient time must be allowed for both the activation and the amidation steps to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

  • Choice of Solvent: An inert, anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is typically used.

Q4: What are the expected byproducts in this reaction?

A4: Potential byproducts include:

  • Unreacted 6-chloronicotinic acid.

  • The symmetrical anhydride of 6-chloronicotinic acid, which can form if the acyl chloride is exposed to moisture or if the reaction with the amine is slow.

  • Di-allylated products, although less common under controlled conditions.

  • Products resulting from the reaction of the acyl chloride with the solvent if a reactive solvent is used.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-Allyl-6-chloronicotinamide.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of the carboxylic acid. 2. Deactivation of the acyl chloride intermediate by moisture. 3. Low reactivity of the amine. 4. Incorrect stoichiometry.1. Ensure the activating agent (e.g., oxalyl chloride) is fresh and used in a slight excess. Consider adding a catalytic amount of DMF. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. While allylamine is generally reactive, ensure its purity. Consider using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction, which can protonate the allylamine, rendering it non-nucleophilic. 4. Carefully check the molar equivalents of all reactants.
Presence of Multiple Spots on TLC (Impure Product) 1. Formation of byproducts (see FAQ A4). 2. Decomposition of starting materials or product. 3. Side reactions due to excessive heat.1. Optimize reaction conditions (temperature, reaction time) to minimize byproduct formation. 2. Ensure the purity of starting materials. The product can be purified using column chromatography on silica gel. 3. Maintain a low temperature, especially during the addition of allylamine.
Difficulty in Isolating the Product 1. Product is highly soluble in the work-up solvent. 2. Formation of an emulsion during aqueous work-up.1. Choose an appropriate extraction solvent. If the product is in the aqueous layer, you may need to perform multiple extractions or use a continuous extraction apparatus. 2. Add brine (saturated NaCl solution) to break the emulsion. Filtering the mixture through a pad of celite can also be effective.
Inconsistent Yields 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, time, stirring). 3. Atmospheric moisture affecting the reaction.1. Use reagents from a reliable source and test for purity. 2. Standardize the protocol and ensure consistent application of all reaction parameters. 3. Always perform the reaction under an inert and dry atmosphere.

Experimental Protocols

Protocol 1: Synthesis of N-Allyl-6-chloronicotinamide via Acyl Chloride

This protocol is a standard and reliable method for the synthesis.

Materials:

  • 6-Chloronicotinic acid

  • Oxalyl chloride or Thionyl chloride

  • Allylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Acid Chloride Formation:

    • To a solution of 6-chloronicotinic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) dropwise at room temperature under an inert atmosphere.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases. The reaction can be monitored by the disappearance of the starting material on TLC.

  • Amide Formation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of allylamine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

    • Add the allylamine solution dropwise to the cold acyl chloride solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Visualizing the Process

Reaction Workflow

Reaction_Workflow cluster_activation Step 1: Acid Chloride Formation cluster_amidation Step 2: Amide Formation cluster_purification Step 3: Work-up & Purification A 6-Chloronicotinic Acid C 6-Chloronicotinoyl Chloride A->C cat. DMF, DCM, RT B Oxalyl Chloride (or SOCl₂) B->C E N-Allyl-6-chloronicotinamide C->E TEA, DCM, 0 °C to RT D Allylamine D->E F Crude Product E->F Aqueous Work-up G Pure Product F->G Column Chromatography

Caption: Workflow for N-Allyl-6-chloronicotinamide synthesis.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield or No Product check_activation Check Activation Step Was gas evolution observed? Is starting material consumed (TLC)? start->check_activation activation_fail Activation Failure Use fresh activating agent. Ensure anhydrous conditions. Add catalytic DMF. check_activation:f2->activation_fail Yes check_amidation Check Amidation Step Was amine added at 0°C? Is the acyl chloride intermediate consumed (TLC)? check_activation:f2->check_amidation No amidation_fail Amidation Failure Use a non-nucleophilic base (TEA/DIPEA). Ensure amine purity. Check stoichiometry. check_amidation:f2->amidation_fail Yes check_workup Check Work-up Is the product in the expected layer? Was an emulsion formed? check_amidation:f2->check_workup No workup_issue Work-up Issue Adjust pH and re-extract. Use brine to break emulsion. check_workup:f1->workup_issue No

Caption: Troubleshooting flowchart for low yield issues.

References

  • General Amide Bond Formation

    • Title: Amide bond form
    • Source: N
    • URL: [Link]

  • Use of Coupling Reagents in Amide Synthesis

    • Title: Peptide Coupling Reagents, More than a Letter Soup
    • Source: Centre for Analysis and Synthesis, Department of Chemistry, Lund University
    • URL: [Link]

  • Properties of 6-Chloronicotinic Acid

    • Title: 6-Chloronicotinic acid
    • Source: PubChem, National Center for Biotechnology Inform
    • URL: [Link]

  • Synthesis of N-substituted-o-chloronicotinamides

    • Title: Ligand-free copper-catalyzed efficient one-pot access of benzo[b]pyrido[3,2-f][2][3]oxazepines

    • Source: Royal Society of Chemistry
    • URL: [Link]

  • General Information on Amide Synthesis

    • Title: Amide Formation Explained: Definition, Examples, Practice & Video Lessons
    • Source: Pearson
    • URL: [Link]

  • Troubleshooting Difficult Amide Couplings

    • Title: Tips and tricks for difficult amide bond form
    • Source: Reddit r/Chempros
    • URL: [Link]

  • Amide Formation from Carboxylic Acids and Amines

    • Title: Amide Form
    • Source: Chemistry LibreTexts
    • URL: [Link]

Sources

Optimization

N-Allyl-6-chloronicotinamide solubility problems and solutions

Technical Support Center: N-Allyl-6-chloronicotinamide Subject: Solubility Optimization, Formulation Protocols, and Stability Guidelines Document ID: TS-NAC-001 Last Updated: 2025-05-20 Classification: Technical Guide fo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Allyl-6-chloronicotinamide

Subject: Solubility Optimization, Formulation Protocols, and Stability Guidelines Document ID: TS-NAC-001 Last Updated: 2025-05-20 Classification: Technical Guide for Research Use Only (RUO)

Diagnostic: Why is N-Allyl-6-chloronicotinamide Insoluble?

Users frequently report that N-Allyl-6-chloronicotinamide (CAS 915921-01-6) acts as a "brick dust" solid—difficult to dissolve in aqueous media despite being a nicotinamide derivative.[1] To solve this, we must understand the molecular thermodynamics at play.[1]

  • Crystal Lattice Energy: The parent compound, 6-chloronicotinamide, has a high melting point (~210°C) due to a robust intermolecular hydrogen-bonding network between the amide protons and the pyridine nitrogen. The addition of the allyl group disrupts this slightly but adds significant lipophilicity.[1]

  • The Lipophilicity Trap: While nicotinamide is water-soluble, the 6-chloro substituent (electron-withdrawing, lipophilic) and the N-allyl chain (hydrophobic) drastically increase the partition coefficient (LogP).

    • Estimated LogP: ~2.0 – 2.5 (Class II: Low Solubility, High Permeability).[1]

    • Result: The compound prefers to aggregate with itself rather than interact with water molecules.[1]

Key Takeaway: You cannot force this compound into water with simple stirring.[1] You must use a cosolvent system or molecular encapsulation .[1]

Solubility Decision Matrix

Before starting, identify your experimental endpoint. The formulation strategy for cell culture (In Vitro) differs fundamentally from animal models (In Vivo).

Solubility_Workflow Start Solid N-Allyl-6-chloronicotinamide Stock Prepare Stock Solution (DMSO or Ethanol) Start->Stock Decision Intended Application? Stock->Decision InVitro In Vitro (Cell Culture / Enzyme Assay) Decision->InVitro InVivo In Vivo (Mouse/Rat IP or Oral) Decision->InVivo Dilution Direct Dilution into Media (Max 0.1% - 0.5% DMSO) InVitro->Dilution Complexation Cyclodextrin Formulation (HP-β-CD) InVivo->Complexation Precipitation Risk: 'Crash Out' Precipitation Dilution->Precipitation If Conc > Solubility Limit Stable Stable Aqueous Solution (No Precipitation) Complexation->Stable

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental application.

Protocol A: Preparation of Stock Solution (Standard)

Best For: Storage, In Vitro assays, and intermediate steps.[2] Recommended Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous, ≥99.9%).[1]

ParameterSpecificationNotes
Max Solubility ~50 - 100 mg/mLHeating to 37°C may be required for saturation.[1]
Stability High (Months at -20°C)Store in aliquots to avoid freeze-thaw cycles.[1]
Ethanol Alternative ~10 - 25 mg/mLLower solubility than DMSO; evaporates faster.[1]

Step-by-Step:

  • Weigh the specific amount of solid N-Allyl-6-chloronicotinamide.[1]

  • Add DMSO to achieve a concentration of 10 mM to 50 mM .

  • Vortex vigorously for 30–60 seconds.

  • Visual Check: Hold the vial against a light source. If the solution is cloudy or has visible particulates, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber vials and store at -20°C.

Protocol B: The "Gold Standard" Aqueous Formulation (In Vivo)

Problem: Diluting a DMSO stock directly into saline or PBS for animal injection often causes the compound to precipitate immediately (the "Crash Out" effect), leading to blocked needles, poor bioavailability, and inconsistent data.

Solution: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][3][4] This creates a molecular inclusion complex, shielding the hydrophobic drug inside a hydrophilic sugar ring.

Reagents:

  • N-Allyl-6-chloronicotinamide (Solid or high-conc.[1] DMSO stock)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma grade)[1][3]

  • Sterile Water or Saline[1]

Methodology:

  • Prepare Vehicle: Dissolve HP-β-CD in sterile water to create a 20% (w/v) solution.[1] (e.g., 2g HP-β-CD in 10mL water).[1] Filter sterilize (0.22 µm).

  • Solubilization (Two Options):

    • Option A (Solid Dispersion - Preferred): Add solid N-Allyl-6-chloronicotinamide directly to the 20% HP-β-CD vehicle.[1] Sonicate at 40°C for 20–30 minutes until clear.

    • Option B (Solvent Shift): Dissolve the compound in a minimal volume of DMSO (e.g., 2% of final volume). Slowly add this DMSO solution dropwise into the vortexing 20% HP-β-CD solution.

  • Validation: The final solution should be optically clear.

  • pH Check: Ensure pH is neutral (7.0–7.4). Extreme pH can degrade the 6-chloro moiety (see Stability FAQ).[1]

Troubleshooting & FAQs

Q1: I tried acidifying the buffer to pH 4.0 to dissolve it, but it degraded. Why? A: While pyridine nitrogens can be protonated to increase solubility, the 6-chloro substituent reduces the basicity of the ring (pKa is likely < 2.0). You would need a very strong acid to protonate it, which is biologically incompatible.[1] Furthermore, the 6-chloro position is susceptible to nucleophilic aromatic substitution .[1] At high temperatures or extreme pH, water or hydroxide ions can displace the chlorine, converting your drug into a 6-hydroxy derivative (a pyridone), which is inactive. Avoid pH extremes.

Q2: My cells are dying in the vehicle control. Is it the drug? A: Check your DMSO concentration.

  • Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) for most cell lines.[1]

  • Diagnosis: If the drug precipitates upon addition to media, the crystals themselves can cause physical stress or "false" cytotoxicity. Inspect wells under a microscope immediately after dosing.[1] If you see crystals, your concentration is above the solubility limit.[1] Switch to the HP-β-CD protocol (Protocol B).[1]

Q3: Can I use Tween-80 instead of Cyclodextrin? A: Yes. A common alternative vehicle is 5% DMSO + 5% Tween-80 + 90% Saline .[1]

  • Procedure: Dissolve drug in DMSO first.[1] Add Tween-80 and vortex.[1] Finally, add warm saline slowly while vortexing.

  • Warning: Tween-80 can cause histamine release in some animal models; HP-β-CD is generally more inert.[1]

Q4: What is the maximum concentration for IP injection? A: In 20% HP-β-CD, researchers typically achieve concentrations of 1–5 mg/mL .[1] Do not exceed 10 mg/mL without verifying that the solution remains stable over 24 hours, as it may re-crystallize in the syringe.

Mechanism of Action: Cyclodextrin Encapsulation

The following diagram illustrates how HP-β-CD prevents the "Crash Out" phenomenon by encapsulating the lipophilic N-Allyl-6-chloronicotinamide molecule.

Mechanism cluster_0 Solubilization Mechanism Drug Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex Encapsulation CD Cyclodextrin (Bucket) CD->Complex Water Aqueous Buffer Complex->Water Soluble

Figure 2: Schematic of the host-guest interaction.[1] The hydrophobic cavity of the cyclodextrin shields the drug from the aqueous environment.

References

  • PubChem. (2025).[1][5] 6-Chloronicotinamide Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Standard text on HP-β-CD usage).
  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for solubility prediction of pyridine amides).

  • Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology. (Safety profile for in vivo use).

Sources

Troubleshooting

Technical Support Center: N-Allyl-6-chloronicotinamide Purification

Status: Operational Topic: Purification & Isolation Protocols Ticket ID: NACN-PUR-001 Assigned Specialist: Senior Application Scientist Executive Summary Welcome to the technical support hub for N-Allyl-6-chloronicotinam...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Purification & Isolation Protocols Ticket ID: NACN-PUR-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the technical support hub for N-Allyl-6-chloronicotinamide . This guide addresses the specific challenges associated with purifying this molecule, which possesses a unique "amphiphilic" character due to the polar nicotinamide core and the lipophilic allyl/chloro substituents.

The protocols below prioritize purity (removal of starting materials like allylamine and 6-chloronicotinic acid) and stability (preventing polymerization of the allyl group or hydrolysis of the chloro-substituent).

Module 1: Chemical Scavenging & Work-up

Context: Before attempting chromatography or crystallization, you must chemically remove unreacted starting materials.[1] The 6-chloro substituent renders the ring electron-deficient, making it susceptible to nucleophilic attack; therefore, harsh bases must be avoided.

Standard Operating Procedure (SOP): Differential Extraction
StepActionMechanistic Rationale
1 Quench Dilute reaction mixture with Ethyl Acetate (EtOAc) .
2 Acid Wash Wash organic layer with 0.5 M HCl (cold).
3 Base Wash Wash organic layer with Saturated

.
4 Drying Dry over

, filter, and concentrate in vacuo at <40°C .
Visual Workflow: Extraction Logic

WorkupLogic Start Crude Reaction Mixture (EtOAc Dilution) AcidWash Wash with 0.5M HCl Start->AcidWash AqLayer1 Aqueous Layer 1: Allylamine HCl salt AcidWash->AqLayer1 Extracts Bases OrgLayer1 Organic Layer: Product + Acid Impurity AcidWash->OrgLayer1 Retains Neutrals/Acids BaseWash Wash with Sat. NaHCO3 OrgLayer1->BaseWash AqLayer2 Aqueous Layer 2: 6-Chloronicotinic acid salt BaseWash->AqLayer2 Extracts Acids OrgLayer2 Final Organic Layer: N-Allyl-6-chloronicotinamide BaseWash->OrgLayer2 Target Product

Figure 1: Differential extraction workflow for removing acidic and basic starting materials.

Module 2: Crystallization Protocols

User Question: "My crude product is a sticky yellow solid. How do I get clean crystals without losing yield?"

Technical Insight: The "sticky" nature often comes from trace allylamine or solvent occlusion. N-Allyl-6-chloronicotinamide crystallizes well, but it requires a solvent system that balances the polarity of the amide with the lipophilicity of the chloro-pyridine ring.

Recommended Solvent System: EtOAc / Heptane

We recommend a Two-Solvent Recrystallization method.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (EtOAc) .

    • Tip: If the solution is dark yellow/brown, add activated charcoal, boil for 2 mins, and filter hot through Celite [1].

  • Cloud Point: Remove from heat. While still hot, dropwise add Heptane (or Hexane) until a faint, persistent cloudiness appears.

  • Re-solubilization: Add a few drops of hot EtOAc to clear the solution.

  • Nucleation: Allow the flask to cool to room temperature undisturbed. Then, move to an ice bath (

    
    ) for 2 hours.
    
  • Collection: Filter the white needles/prisms and wash with cold Heptane.

Why this works:

  • EtOAc: Solubilizes the polar amide functionality.

  • Heptane: Acts as an anti-solvent, forcing the hydrophobic 6-chloro-pyridine core to stack and crystallize as the temperature drops.

Module 3: Flash Chromatography (Troubleshooting)

User Question: "I see a streak or 'tailing' on my TLC/Column. The product isn't separating from the baseline impurities."

Technical Insight: Amides can interact strongly with the acidic silanols on silica gel, causing tailing. The 6-chloro group reduces the basicity of the pyridine nitrogen, but the amide nitrogen can still H-bond with silica.

Chromatography Optimization Table
VariableRecommendationTechnical Note
Stationary Phase Silica Gel (40-63 µm)Standard phase is sufficient.
Mobile Phase A Dichloromethane (DCM) Strong solvent for the aromatic core.
Mobile Phase B Methanol (MeOH) Polar modifier.
Gradient 0%

5% MeOH in DCM
Keep MeOH low (<10%) to avoid dissolving silica [2].
Modifier 1% Triethylamine (TEA) Critical: Pre-wash the column with 1% TEA/DCM or add to the mobile phase. This neutralizes acidic silanol sites, sharpening the peak shape.
Loading Dry Load (Celite/Silica)Dissolve in DCM, adsorb onto silica, and evaporate. Prevents band broadening from poor solubility in the initial mobile phase.

Module 4: Troubleshooting Decision Matrix

User Question: "Should I recrystallize or run a column?"

Use the logic flow below to determine the most efficient path based on your crude purity profile.

DecisionMatrix Status Assess Crude Purity (TLC/NMR) Condition1 Purity > 85% Mainly trace color/solvent Status->Condition1 Condition2 Purity < 85% Significant side-products Status->Condition2 CheckOil Is the Crude an Oil? Condition1->CheckOil ActionColumn Flash Chromatography (DCM/MeOH + 1% TEA) Condition2->ActionColumn ActionRecryst Recrystallization (EtOAc/Heptane) CheckOil->ActionRecryst No (Solid) Trituration Triturate with cold Ether/Pentane to induce solidification CheckOil->Trituration Yes (Oil) Trituration->ActionRecryst Solid formed

Figure 2: Decision matrix for selecting the purification method.

Frequently Asked Questions (FAQ)

Q1: The product turned yellow after drying in the oven. What happened? A: You likely experienced oxidative degradation or polymerization of the allyl group.

  • Cause: Allylic positions are sensitive to radical oxidation at high temperatures (

    
    ).
    
  • Fix: Dry under high vacuum at ambient temperature (

    
    ). Store under Nitrogen or Argon in the dark.
    

Q2: I used NaOH for the base wash and my yield plummeted. A: Strong bases like Sodium Hydroxide (NaOH) can trigger Nucleophilic Aromatic Substitution (


) .
  • Mechanism:[2][3][4] The hydroxide ion attacks the C-6 position, displacing the Chlorine atom to form 6-hydroxynicotinamide (or the pyridone tautomer).

  • Fix: Always use weak bases like Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) for work-ups.

Q3: Can I use HPLC for purification? A: Yes, for small scales.

  • System: Reverse Phase (C18).

  • Solvents: Water (0.1% Formic Acid) / Acetonitrile.

  • Note: The 6-chloro group makes the molecule sufficiently lipophilic to retain well on C18 [3].

References

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization Guide.[3][5]4[4][6]

  • University of Rochester, Dept. of Chemistry. Solvent Systems for Flash Column Chromatography.7[4][6][8][9]

  • National Institutes of Health (NIH). Separation of hydrophilic nicotinamide metabolites using HPLC.10[4][6][8]

  • Sigma-Aldrich. 6-Chloronicotinamide Product & Safety Data.Link[4]

Sources

Optimization

Technical Support Center: N-Allyl-6-chloronicotinamide

A Guide for Researchers on Navigating Experimental Variability Part 1: Foundational Understanding & Initial Characterization Working with a novel or sparsely documented compound like N-Allyl-6-chloronicotinamide demands...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Navigating Experimental Variability

Part 1: Foundational Understanding & Initial Characterization

Working with a novel or sparsely documented compound like N-Allyl-6-chloronicotinamide demands a rigorous initial characterization phase before its use in downstream applications. Batch-to-batch variations in purity, isomeric content, or residual solvents can be significant sources of experimental irreproducibility. The foundational principle is to "Trust but Verify" every new lot of the material you receive.

The structure of N-Allyl-6-chloronicotinamide—featuring a chlorinated pyridine ring, a nicotinamide core, and a reactive N-allyl group—presents specific potential challenges in synthesis, storage, and handling. The allyl group can be susceptible to oxidation, and the chloro-group on the electron-deficient pyridine ring can be a site for nucleophilic substitution under certain conditions.[1][2][3]

Below is a recommended workflow for the initial qualification of a new batch of N-Allyl-6-chloronicotinamide. Adhering to this process is a critical step in establishing a reliable baseline for your experiments.

G Workflow for New Compound Qualification cluster_0 Initial Receipt & Documentation cluster_1 Analytical Characterization (Verify Identity & Purity) cluster_2 Solubility & Stability Assessment cluster_3 Decision & Use A Receive Compound B Log Batch/Lot Number A->B C Review Supplier CoA B->C D Acquire ¹H and ¹³C NMR C->D Verify Structure E Run LC-MS for Purity & Mass Verification D->E Confirm Purity F Consider FTIR for Functional Group Confirmation E->F G Assess Appearance & Physical Form F->G H Perform Solubility Screen in Relevant Solvents G->H Prepare for Use I Conduct Preliminary Stability Test H->I J Compare Data to Reference/Previous Batches I->J Final Check K Decision: Accept or Reject Batch J->K L Proceed to Biological Assays with Confidence K->L If Accepted M Quarantine & Contact Supplier K->M If Rejected

Caption: Initial qualification workflow for a new compound.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during your work with N-Allyl-6-chloronicotinamide in a question-and-answer format.

Section A: Purity, Identity, and Analytical Issues

Question 1: My ¹H-NMR spectrum for a new batch of N-Allyl-6-chloronicotinamide looks different from the previous one. What should I look for?

Answer: Discrepancies in NMR spectra between batches are a red flag that warrants careful investigation. The cause is typically related to impurities, structural changes, or differences in the analytical procedure.

Causality & Troubleshooting Steps:

  • Check the Solvent: Ensure the same deuterated solvent was used for both samples. Chemical shifts can vary significantly between solvents like DMSO-d₆ and CDCl₃.[4]

  • Look for Residual Solvents: Check for characteristic peaks of common synthesis and purification solvents (e.g., ethyl acetate, hexane, dichloromethane, acetonitrile). These can change from batch to batch and interfere with the quantification of your compound.

  • Examine the Allyl Group Region (~4.0-6.0 ppm): The allyl group is a potential site for side reactions. Look for changes in the integration or splitting patterns of these protons, which could indicate partial oxidation or isomerization. The reactivity of allyl groups is a well-documented aspect of their chemistry.[2]

  • Inspect the Aromatic Region (~7.5-9.0 ppm): The protons on the pyridine ring are sensitive to changes in substitution. The absence or shift of a peak could indicate that the chlorine atom has been substituted or that another position on the ring has been modified.

  • Water Peak: A broad peak, often around 1.5-3.5 ppm depending on the solvent, can indicate the presence of water. Excess water can impact stability, especially for compounds with hydrolyzable groups like amides.

If significant, unidentifiable peaks are present, further analysis is required.

G Troubleshooting Inconsistent Analytical Data A Inconsistent NMR or LC-MS Data Observed B Verify Analytical Method Consistency (Solvent, Column, Mobile Phase, etc.) A->B C Re-run Analysis on Previous 'Good' Batch B->C Yes, methods are consistent F Issue is with Analytical Method. Troubleshoot Instrument/Protocol. B->F No, methods differed D Data Still Inconsistent? C->D E Issue is with New Batch. Begin Impurity Investigation. D->E Yes D->F No, old batch is fine G Analyze for Residual Solvents (NMR, GC-MS) E->G H Analyze for Starting Material Contamination E->H I Analyze for Degradants/Side-Products (HRMS for Mass ID) E->I

Caption: Decision tree for troubleshooting analytical variability.

Question 2: My LC-MS analysis shows a pure major peak, but the mass doesn't match the expected M+H⁺ for N-Allyl-6-chloronicotinamide. What could be happening?

Answer: This scenario points towards either an incorrect structural assignment or the formation of a stable adduct in the mass spectrometer source.

Causality & Troubleshooting Steps:

  • Check for Common Adducts: The expected monoisotopic mass for C₉H₉ClN₂O is 196.04. The protonated ion [M+H]⁺ should be ~197.05. However, other common adducts can form. Look for masses corresponding to:

    • Sodium Adduct [M+Na]⁺: ~219.03

    • Potassium Adduct [M+K]⁺: ~234.99

    • Acetonitrile Adduct [M+ACN+H]⁺: ~238.07 (if acetonitrile is in the mobile phase)

    • Dimer [2M+H]⁺: ~393.10

  • Verify Isotope Pattern: A key confirmatory feature is the chlorine isotope pattern. You should observe two peaks, [M+H]⁺ and [M+2+H]⁺, separated by ~2 Da, with a relative intensity ratio of approximately 3:1. If this pattern is absent, the compound may not contain chlorine.

  • Consider In-Source Fragmentation or Rearrangement: While less common for the primary ion, sometimes the molecule can lose a fragment (like the allyl group) in the source. Look for smaller fragments that could logically derive from the parent structure.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS (e.g., on a TOF or Orbitrap instrument) is invaluable. It can provide a highly accurate mass measurement, allowing you to confirm the elemental formula and rule out other possibilities.[5]

Section B: Solubility Challenges

Question 3: N-Allyl-6-chloronicotinamide is precipitating out of my aqueous buffer during my cell-based assay. How can I improve its solubility?

Answer: Poor aqueous solubility is a frequent challenge for organic small molecules in biological assays.[6] The chlorinated pyridine ring makes the compound relatively hydrophobic. The approach is to find a biocompatible solvent system that can maintain the compound in solution at the desired final concentration.

Causality & Systematic Approach:

  • Start with a Concentrated Stock in an Organic Solvent: The first step is to create a high-concentration stock solution (e.g., 10-50 mM) in a water-miscible organic solvent. This minimizes the volume of organic solvent added to your final assay, reducing potential toxicity to cells.

  • Solvent Screening: Test the solubility in a range of common solvents. A systematic approach is crucial.

Solvent Polarity Index Biocompatibility Notes
DMSO 7.2Gold standard; generally tolerated by cells up to 0.5-1% v/v.
Ethanol (EtOH) 5.2Good choice, but can have biological effects. Typically tolerated up to 1% v/v.
Methanol (MeOH) 6.6More toxic than ethanol; use with caution.
DMF 6.4Use as a last resort; higher cellular toxicity.
PBS/Saline ~9.0Unlikely to work for primary stock but is the target for final dilution.
  • The Dilution is the Key: The problem often arises when the concentrated organic stock is diluted into the aqueous assay buffer. The compound crashes out because the final solvent mixture can no longer support its solubility.

    • Never dilute directly into buffer. Perform a serial dilution, potentially using an intermediate solvent.

    • Vortex while adding. Add the stock solution dropwise to the vigorously vortexing or stirring buffer to promote rapid mixing and prevent localized high concentrations that favor precipitation.

    • Check Final Concentration vs. Solubility Limit: You may be exceeding the compound's thermodynamic solubility limit in the final assay medium. If so, you must either lower the final concentration or find a way to increase its solubility (e.g., using solubilizing agents like cyclodextrins, though this can complicate your experiment).

G Solubility Optimization Workflow A Determine Target Final Concentration in Assay B Prepare 100x or 1000x Stock in 100% DMSO A->B C Visually Inspect Stock for Complete Dissolution (Use gentle heat/sonication if needed) B->C D Add Stock to Assay Buffer Dropwise with Vigorous Mixing C->D E Inspect Final Solution for Cloudiness/Precipitate D->E F Solution is Clear: Proceed with Assay E->F No G Precipitate Forms: Troubleshoot E->G Yes H Try a Different Stock Solvent (e.g., Ethanol) G->H I Lower the Final Assay Concentration G->I J Consider Formulation Aids (e.g., cyclodextrin, tween) Caution: May affect biology G->J

Caption: Workflow for optimizing compound solubility in assays.

Section C: Stability and Storage

Question 4: I'm concerned my compound is degrading. What are the best practices for storage, and how can I test its stability?

Answer: Compound stability is paramount for reproducible results. Degradation can lead to a lower effective concentration of your active molecule and the introduction of new, potentially active or interfering species. Based on its structure, N-Allyl-6-chloronicotinamide has several potential points of instability.

Best Practices for Storage: Proper chemical storage is the first line of defense against degradation.[7][8][9][10]

  • Solid Form: Store the solid compound in a tightly sealed, amber glass vial to protect from light and moisture.

  • Temperature: Store at -20°C or -80°C. Lower temperatures slow down most degradation reactions.

  • Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.

  • Solution Form: Prepare stock solutions fresh whenever possible. If you must store solutions, use an anhydrous solvent like DMSO, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C.

Protocol: Preliminary Stability Assessment

This protocol uses HPLC-UV to quickly assess stability under common experimental conditions.

  • Preparation:

    • Prepare a ~1 mg/mL solution of N-Allyl-6-chloronicotinamide in acetonitrile or methanol.

    • Prepare your experimental buffer (e.g., PBS, pH 7.4).

  • Time-Zero (T=0) Sample:

    • Dilute the stock solution into your chosen solvent/buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

    • Immediately inject this sample onto the HPLC system.

    • Record the peak area of the main compound peak. This is your 100% reference.

  • Incubation:

    • Take aliquots of your stock solution and dilute them into different conditions you wish to test (e.g., aqueous buffer at room temperature, aqueous buffer at 37°C).

    • Keep these solutions incubated under the specified conditions.

  • Time-Point Analysis:

    • At various time points (e.g., 2, 8, 24 hours), inject samples from each condition onto the HPLC.

  • Data Analysis:

    • Compare the peak area of the main compound at each time point to the T=0 sample.

    • A significant decrease in the main peak area and/or the appearance of new peaks indicates degradation.

    • Calculate the percent remaining: (Peak Area at Tx / Peak Area at T0) * 100.

This self-validating system provides direct evidence of stability (or lack thereof) under conditions that mimic your actual experiments.

References

  • Reactions of N-Allyl- and N,N-Diallyltrifluoromethanesulfonamides with Carboxylic Acid Amides under Oxidizing Conditions. (2025). ResearchGate. [Link]

  • 2-Chloropyridine. Wikipedia. [Link]

  • Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels. PMC - NIH. [Link]

  • Chemical Storage. University of Wisconsin–Madison EHS. [Link]

  • 10.4: Stability of the Allyl Radical - Resonance Revisited. (2024). Chemistry LibreTexts. [Link]

  • 6-Chloronicotinamide | C6H5ClN2O. PubChem - NIH. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PubMed Central. [Link]

  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024). IJNRD. [Link]

  • 10.4 Stability of the Allyl Radical: Resonance Revisited. OpenStax. [Link]

  • Chemical Handling and Storage. Iowa State University EHS. [Link]

  • The Challenges In Small Molecule Drug Development – Part I. Tempo Bioscience. [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]

  • Pyridine. Wikipedia. [Link]

  • Management of Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Allyl group. Wikipedia. [Link]

  • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Chromatography Online. [Link]

  • A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds. ScienceDirect. [Link]

  • 10.4 Stability of the Allyl Radical: Resonance Revisited. (2024). Chemistry LibreTexts. [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage. Lab Manager. [Link]

  • Theoretical study of the interaction between pyridine derivatives and atomic chlorine. (2025). ResearchGate. [Link]

  • A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. MDPI. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies. [Link]

  • 2-Chloropyridine | C5H4ClN. PubChem. [Link]

  • How to confirm whether my isolated compound is a novel one and not identical to a known compound?. ResearchGate. [Link]

  • How are novel compounds identified?. Reddit. [Link]

Sources

Troubleshooting

Technical Guide: pH &amp; Solubility Optimization for N-Allyl-6-chloronicotinamide

Executive Summary & Chemical Constraints N-Allyl-6-chloronicotinamide presents a dual challenge in experimental design: it combines significant hydrophobicity (due to the N-allyl group and chloro-substituent) with chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Constraints

N-Allyl-6-chloronicotinamide presents a dual challenge in experimental design: it combines significant hydrophobicity (due to the N-allyl group and chloro-substituent) with chemical reactivity that is highly sensitive to pH extremes.

Unlike simple organic bases, you cannot rely on acidification to improve solubility without compromising the molecule's integrity. This guide details the specific protocols to solubilize this compound while preventing two primary degradation pathways: Nucleophilic Aromatic Substitution (


)  and Amide Hydrolysis .
Critical Chemical Properties
PropertyValue/DescriptionImplication for Protocol
pKa (Pyridine N) ~1.5 - 2.0 (Estimated)Do not use acid to solubilize. The electron-withdrawing Cl and Amide groups lower the basicity of the ring nitrogen. Protonation requires pH < 2, which triggers rapid hydrolysis.
Lipophilicity (LogP) High (Predicted > 2.5)Poor aqueous solubility. Requires organic co-solvent (DMSO/Ethanol).
Alkali Sensitivity HighThe 6-chloro position is activated for nucleophilic attack by

at pH > 8.5.
Allyl Group Reactive AlkeneAvoid strong oxidizers; generally stable at neutral pH.

Module A: Solubilization Protocol (The "DMSO First" Method)

The Error: Users often attempt to dissolve the powder directly in aqueous buffer or attempt to vortex it into water, leading to suspension rather than solution. The Solution: Use the "Co-solvent Spike" method.

Step-by-Step Workflow
  • Primary Stock Preparation:

    • Weigh the N-Allyl-6-chloronicotinamide powder.

    • Dissolve in anhydrous DMSO (Dimethyl Sulfoxide) to a concentration 1000x higher than your final assay concentration (e.g., make a 10 mM stock for a 10 µM assay).

    • Note: Ethanol is a secondary alternative, but DMSO is preferred due to lower volatility and better miscibility.

  • Intermediate Dilution (Optional but Recommended):

    • If the final aqueous buffer has a high salt concentration (PBS > 1x), perform an intermediate dilution into water or low-salt buffer to prevent "salting out" precipitation.

  • Final Aqueous Spiking:

    • While vortexing the buffer rapidly, slowly pipette the DMSO stock into the center of the vortex.

    • Limit: Keep final DMSO concentration

      
       0.5% (v/v) to avoid cellular toxicity or enzyme inhibition, unless your specific assay tolerates higher.
      
Visualization: Solubilization Logic

SolubilizationWorkflow Powder Solid Powder (N-Allyl-6-chloronicotinamide) Stock Stock Solution (10-100 mM) Powder->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Vortex Vortex Mixing (Critical Step) Stock->Vortex Slow Addition Buffer Assay Buffer (pH 7.4) Buffer->Vortex Final Final Assay Solution (Stable) Vortex->Final Successful Mixing Precip Precipitation Risk Vortex->Precip If DMSO > 1% or High Salt

Figure 1: The "Co-solvent Spike" workflow ensures the compound is fully molecularly dispersed before encountering the aqueous environment.

Module B: pH Adjustment & Stability

The Error: Using strong acids (HCl) or bases (NaOH) to "adjust" the pH of the final solution. The Risk: The 6-chloro group is susceptible to displacement by hydroxide ions (


), and the amide bond is labile.
The "Safe Zone"

Maintain the experimental pH between 6.0 and 8.0 .

Degradation Mechanisms[1][2]
  • High pH (> 9.0): The hydroxide ion (

    
    ) acts as a nucleophile. It attacks the carbon at position 6 (holding the chlorine). The ring nitrogen acts as an electron sink, stabilizing the transition state (Meisenheimer complex), leading to the release of Chloride (
    
    
    
    ) and formation of the hydroxylated byproduct.
  • Low pH (< 4.0): Acid-catalyzed hydrolysis of the amide bond occurs, cleaving the N-allyl group and yielding 6-chloronicotinic acid.

Visualization: Chemical Stability Pathways

StabilityPathways Compound N-Allyl-6-chloronicotinamide (Active) AcidPath Acidic Conditions (pH < 4.0) Compound->AcidPath Exposed to BasePath Basic Conditions (pH > 9.0) Compound->BasePath Exposed to SafeZone Safe Zone (pH 6.0 - 8.0) Compound->SafeZone Maintained Hydrolysis Amide Hydrolysis Product: 6-Chloronicotinic acid AcidPath->Hydrolysis Cleavage of Allyl amine SNAr Nucleophilic Substitution (SNAr) Product: N-Allyl-6-hydroxynicotinamide BasePath->SNAr Displacement of Chloride (Cl-)

Figure 2: Reaction pathways showing the dual-risk of pH extremes. The 6-chloro position is particularly labile under alkaline conditions.

Troubleshooting & FAQs

Q1: I added 1N NaOH to adjust the pH and the solution turned yellow. What happened?

Answer: You likely triggered the Nucleophilic Aromatic Substitution (


) .[1]
Even if your bulk pH is only 8, the local concentration of 

at the tip of your pipette when adding 1N NaOH is extremely high (pH 14). This instantly displaces the chlorine atom. The yellow color often indicates the formation of the hydroxypyridine derivative or ring-opening degradation products.
  • Fix: Never adjust pH after the compound is added. Adjust your buffer pH before adding the DMSO stock.

Q2: The compound precipitates immediately upon adding to PBS.

Answer: This is a "Crash-out" event due to high ionic strength reducing the solubility of hydrophobic organics.

  • Fix 1: Warm the PBS to 37°C before addition.

  • Fix 2: Use an intermediate dilution step. Dilute DMSO stock 1:10 into distilled water, then add that mixture to the PBS.

  • Fix 3: Ensure your final concentration does not exceed the solubility limit (typically ~50-100 µM in aqueous buffer for this class of compounds).

Q3: Can I use acidic pH to improve solubility?

Answer: No. As noted in the Executive Summary, the pKa of the pyridine nitrogen is extremely low (<2) due to the electron-withdrawing chlorine. You would need a pH of ~1 to protonate it. At this pH, the amide bond will hydrolyze rapidly.

Q4: Which buffer system is best?

Answer:

  • Recommended: HEPES or MOPS (pH 7.0 - 7.4). These have minimal nucleophilicity.

  • Avoid: Tris buffer at high pH (> 8.0) or high concentrations of primary amines if you are running long-term stability assays, as the amine in Tris can theoretically act as a nucleophile against the 6-chloro position over long durations (though slower than

    
    ).
    

References

  • PubChem. 6-Chloronicotinamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. (Discussion on Nucleophilic Aromatic Substitution of Halopyridines). Springer.
  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. (General guide on DMSO solubility parameters for organic amides). Available at: [Link]

Sources

Optimization

Technical Support Center: N-Allyl-6-chloronicotinamide

Topic: Storage and handling of N-Allyl-6-chloronicotinamide Compound Identifier: N-Allyl-6-chloronicotinamide CAS Number: 915921-01-6 Molecular Formula: C₉H₉ClN₂O Molecular Weight: 196.63 g/mol Core Storage & Stability P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage and handling of N-Allyl-6-chloronicotinamide

Compound Identifier: N-Allyl-6-chloronicotinamide CAS Number: 915921-01-6 Molecular Formula: C₉H₉ClN₂O Molecular Weight: 196.63 g/mol

Core Storage & Stability Protocols

Q: Upon receipt, what are the immediate storage requirements for this compound? A: Immediate thermal and atmospheric control is required to prevent degradation of the allyl moiety and hydrolysis of the amide bond.

  • Temperature: Store at -20°C for long-term stability. Short-term storage (days) at 4°C is acceptable during active use, but avoid repeated freeze-thaw cycles.

  • Atmosphere: The allyl group (

    
    ) is susceptible to oxidative degradation. Store under an inert atmosphere  (Argon or Nitrogen) if the vial seal is broken.
    
  • Humidity: The compound is hygroscopic. Store in a desiccator or a tightly sealed container with desiccant packs to prevent amide hydrolysis.

  • Light: Protect from light. Chlorinated pyridines can undergo slow photolytic dehalogenation.

Q: Why is -20°C recommended over 4°C? A: While the chloronicotinamide core is relatively robust (melting point of the parent 6-chloronicotinamide is >210°C [1]), the N-allyl substitution introduces a site for potential polymerization or oxidation. Lower temperatures kinetically trap these degradation pathways, extending shelf life from months to years.

Q: Can I store the compound in solution? A: Only for short periods.

  • DMSO/Ethanol Stocks: Stable at -80°C for up to 6 months.

  • Aqueous Solutions: Unstable. Prepare fresh immediately before use. The electron-deficient pyridine ring activates the amide, making it more susceptible to hydrolysis in water over time.

Solubilization & Handling Guide

Q: What is the primary solvent for stock solution preparation? A: Dimethyl Sulfoxide (DMSO) is the preferred solvent.

  • Solubility Limit: Typically >10 mg/mL in DMSO.

  • Secondary Solvent: Ethanol (absolute) may be used, but solubility will be lower than in DMSO.

  • Avoid: Water or PBS for stock solutions due to poor solubility and hydrolysis risk.

Q: How do I safely dissolve the compound? A: Follow this "Cold-Start" Protocol to minimize degradation:

  • Equilibrate: Allow the solid vial to warm to room temperature before opening to prevent water condensation.

  • Weigh: Weigh the required amount rapidly in a fume hood (N-allyl derivatives can be irritants).

  • Dissolve: Add DMSO dropwise with gentle vortexing.

    • Note: If the solution is cloudy, sonicate in a water bath at 30-35°C for 2-5 minutes. Do not overheat (>40°C), as this accelerates allyl oxidation.

Q: What safety precautions are specific to the "Allyl" and "Chloro" groups? A:

  • Allyl Toxicity: Allyl amides can metabolize to reactive intermediates. Treat as a potential alkylating agent. Double-gloving (Nitrile) is mandatory.

  • Reactivity: The 6-chloro group is reactive toward strong nucleophiles (e.g., thiols in assay buffers) under basic conditions. Avoid buffers with pH > 8.0 during long incubations unless this reactivity is intended.

Troubleshooting & FAQs

Q: My stock solution has turned yellow. Is it still usable? A: Discard it. Yellowing in nicotinamide derivatives typically indicates:

  • Oxidation of the allyl group (formation of epoxides or aldehydes).

  • Photolysis of the C-Cl bond (liberating HCl and forming degradation products).

  • Verification: Check purity via LC-MS. If purity is <95%, experimental data will be compromised.

Q: I see a precipitate when diluting the DMSO stock into cell culture media. A: This is "Crash-Out" precipitation, common with hydrophobic allyl compounds.

  • Solution:

    • Limit the final DMSO concentration to <0.5%.

    • Pre-warm the culture media to 37°C before adding the stock.

    • Perform a Stepwise Dilution : Dilute DMSO stock 1:10 into sterile PBS first, mix rapidly, then add this intermediate to the media.

Q: Is this compound autoclavable? A: No. The high heat and pressure will hydrolyze the amide bond and potentially polymerize the allyl group. Sterilize solutions via 0.22 µm filtration (PVDF or PES membranes).

Experimental Workflow Visualization

The following diagram outlines the decision logic for handling N-Allyl-6-chloronicotinamide to ensure data integrity.

HandlingWorkflow Start Receive Compound (CAS 915921-01-6) CheckSeal Inspect Vial Seal Start->CheckSeal Compromised Seal Broken? Discard or QC CheckSeal->Compromised Yes Storage Long-Term Storage -20°C, Desiccated, Dark CheckSeal->Storage No Use Experimental Use Storage->Use Warm Equilibrate to RT (Prevent Condensation) Use->Warm Solvent Dissolve in DMSO (Max 20 mg/mL) Warm->Solvent CheckSol Solution Clear? Solvent->CheckSol Sonicate Sonicate (30°C, 5 min) CheckSol->Sonicate No Aliquot Prepare Single-Use Aliquots CheckSol->Aliquot Yes Sonicate->CheckSol Refreeze Store Aliquots at -80°C Aliquot->Refreeze

Caption: Logic flow for the receipt, solubilization, and storage of N-Allyl-6-chloronicotinamide to minimize hydrolysis and oxidative degradation.

Quantitative Properties & Safety Data

PropertyValue / StatusNote
Physical State Solid (Powder)Typically white to off-white.
Melting Point N/A (Specific data rare)Parent 6-chloronicotinamide melts at ~210°C [1].[1] Allyl derivatives typically melt lower.
Primary Solvent DMSORecommended for >10 mM stocks.
Secondary Solvent EthanolLower solubility; verify visually.
Aqueous Solubility Low (< 1 mg/mL)Requires organic co-solvent (DMSO).
pKa (Predicted) ~13-14 (Amide N-H)Weakly acidic.
Hazard Class Irritant (Inferred)Treat as H315 (Skin), H319 (Eye), H335 (Resp) [2].

References

  • Sigma-Aldrich.[1][2] Product Specification: 6-Chloronicotinamide (CAS 6271-78-9).[1][3]Link

  • ChemicalBook.[4][5] Safety Data Sheet: 2-Chloronicotinamide (Isomeric Analog).Link

  • National Institutes of Health (PubChem). Compound Summary: Allyl amide (Substructure Safety).Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of Novel PARP Inhibitors: Benchmarking N-Allyl-6-chloronicotinamide Against Established Clinical Agents

For researchers, scientists, and drug development professionals, the landscape of PARP (poly ADP-ribose polymerase) inhibition is a dynamic and compelling field of study. The clinical success of PARP inhibitors in cancer...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the landscape of PARP (poly ADP-ribose polymerase) inhibition is a dynamic and compelling field of study. The clinical success of PARP inhibitors in cancers with homologous recombination deficiencies (HRD), such as those harboring BRCA1/2 mutations, has catalyzed the search for next-generation inhibitors with improved efficacy, selectivity, and safety profiles. This guide provides a comprehensive framework for evaluating the efficacy of a novel investigational compound, N-Allyl-6-chloronicotinamide, in direct comparison to the established PARP inhibitors: Olaparib, Rucaparib, and Talazoparib.

The central thesis of this guide is to not merely present data, but to illuminate the scientific rationale behind the comparative experimental design. We will explore the causality of experimental choices, ensuring that each protocol serves as a self-validating system for rigorous and reproducible findings.

The Rationale for Novel PARP Inhibitors

PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs).[1][2][3] Inhibition of PARP catalytic activity prevents the repair of these SSBs, which, during DNA replication, can be converted into more cytotoxic double-strand breaks (DSBs).[2][4] In cancer cells with a compromised homologous recombination (HR) pathway for DSB repair (a characteristic of BRCA1/2 mutated tumors), the accumulation of these DSBs leads to genomic instability and cell death, a concept known as synthetic lethality.[4]

While approved PARP inhibitors have significantly improved patient outcomes, the development of resistance and the desire for improved therapeutic windows continue to drive the discovery of new chemical entities.[4] N-Allyl-6-chloronicotinamide represents a novel scaffold from which we aim to build a comprehensive efficacy profile.

The Competitive Landscape: Established PARP Inhibitors

A thorough comparison necessitates benchmarking against the current standards of care. We will focus on three leading PARP inhibitors:

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor approved for various cancers, including ovarian, breast, pancreatic, and prostate cancers with specific genetic mutations.[2] It functions as a competitive inhibitor at the NAD+ binding site of PARP1.[5]

  • Rucaparib (Rubraca®): Approved for recurrent ovarian and metastatic castration-resistant prostate cancer, Rucaparib is a potent inhibitor of PARP1, PARP2, and PARP3.[6][7]

  • Talazoparib (Talzenna®): Known for its high potency in trapping PARP-DNA complexes, a mechanism that is increasingly recognized as a key driver of cytotoxicity.[8][9] It is approved for patients with deleterious or suspected deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[9]

The dual mechanism of PARP inhibitors—catalytic inhibition and PARP-DNA trapping—is a critical consideration in their comparative evaluation. While catalytic inhibition prevents the enzymatic function of PARP, PARP trapping refers to the stabilization of the PARP enzyme on the DNA, which itself is a cytotoxic lesion that can obstruct DNA replication.[8]

Comparative Efficacy Evaluation: An Experimental Blueprint

To objectively assess the efficacy of N-Allyl-6-chloronicotinamide relative to the established inhibitors, a multi-tiered experimental approach is essential.

Tier 1: Biochemical Potency - The Foundational Assessment

The initial step is to determine the direct inhibitory effect of the compounds on PARP enzyme activity in a cell-free system. This provides a clean, direct comparison of their intrinsic potencies.

Experimental Protocol: PARP1 Catalytic Activity Assay

This assay quantifies the amount of poly(ADP-ribose) (PAR) generated by recombinant PARP1 in the presence of varying concentrations of the inhibitor.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Recombinant human PARP1 enzyme.

    • Histone H1 (as a PARP1 substrate).

    • Biotinylated NAD+ (for detection).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Activated DNA (to stimulate PARP1 activity).

    • Test compounds (N-Allyl-6-chloronicotinamide, Olaparib, Rucaparib, Talazoparib) serially diluted in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, activated DNA, and histone H1.

    • Add the serially diluted test compounds.

    • Initiate the reaction by adding recombinant PARP1 enzyme.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction.

    • Transfer the reaction mixture to a high-binding plate coated with streptavidin to capture the biotinylated PAR.

    • Detect the incorporated PAR using an anti-PAR antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) and a suitable substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce PARP1 activity by 50%).

Expected Outcome and Interpretation:

The resulting IC50 values will provide a direct comparison of the biochemical potencies of the inhibitors. A lower IC50 value indicates greater potency.

Data Presentation: Comparative Biochemical Potency

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)
N-Allyl-6-chloronicotinamideTo be determinedTo be determined
Olaparib~5~1
Rucaparib~1.4 (Ki)Data varies
Talazoparib~1.2~0.8

Note: Literature values for known inhibitors are provided for context and may vary based on assay conditions.[1]

Tier 2: Cellular Potency and Mechanism - The Biological Context

Moving from a cell-free system to a cellular environment is crucial to understand how the compounds behave in a more complex biological system, including factors like cell permeability and off-target effects.

Experimental Protocol: Cellular PARP Inhibition Assay (PAR-Glo Assay)

This assay measures the inhibition of PARP activity within whole cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HeLa or a BRCA-mutant ovarian cancer line like OVCAR-3) in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and DNA Damage Induction:

    • Treat the cells with serially diluted test compounds for 1-2 hours.

    • Induce DNA damage by treating the cells with a DNA alkylating agent, such as methyl methanesulfonate (MMS), for 15 minutes. This will activate cellular PARP.

  • Cell Lysis and PAR Detection:

    • Lyse the cells and use a commercial kit (e.g., PAR-Glo) that quantifies the amount of PAR produced through a luciferase-based reaction.

  • Data Analysis:

    • Determine the cellular IC50 values by plotting the luminescence signal against the inhibitor concentration.

Experimental Protocol: PARP-DNA Trapping Assay

This assay is critical for evaluating the second key mechanism of PARP inhibitor cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Use a cell line with a fluorescently tagged PARP1 (e.g., U2OS-PARP1-GFP).

    • Treat the cells with the test compounds at various concentrations.

  • Induction of DNA Damage:

    • Induce localized DNA damage in the nucleus using a micro-laser.

  • Live-Cell Imaging:

    • Monitor the recruitment and retention of PARP1-GFP at the site of DNA damage over time using a confocal microscope.[10]

  • Data Analysis:

    • Quantify the fluorescence intensity at the damage site. A more potent PARP trapping agent will result in a stronger and more prolonged fluorescence signal.[10]

Expected Outcome and Interpretation:

These cellular assays will reveal the potency of N-Allyl-6-chloronicotinamide in a biological context and elucidate its dominant mechanism of action (catalytic inhibition vs. PARP trapping). For instance, Talazoparib is known to be a significantly more potent PARP trapper than Olaparib or Rucaparib, which is believed to contribute to its high cytotoxicity.[8][9]

Data Presentation: Comparative Cellular Efficacy

InhibitorCellular PARP Inhibition IC50 (nM)Relative PARP Trapping Potency
N-Allyl-6-chloronicotinamideTo be determinedTo be determined
Olaparib~10++
Rucaparib~5++
Talazoparib~2++++
Tier 3: Functional Outcomes - The Therapeutic Potential

The ultimate measure of an anti-cancer agent's efficacy is its ability to kill cancer cells, particularly those it is designed to target.

Experimental Protocol: Cytotoxicity Assay in BRCA-Deficient and Proficient Cell Lines

This assay determines the selective toxicity of the inhibitors towards cancer cells with a specific genetic vulnerability (BRCA mutation).

Step-by-Step Methodology:

  • Cell Lines:

    • Use a pair of isogenic cell lines, one with a functional BRCA gene (BRCA-proficient) and one with a mutated or deleted BRCA gene (BRCA-deficient). For example, DLD-1 BRCA2-/- and its parental line.

  • Compound Treatment:

    • Treat both cell lines with a range of concentrations of the test compounds for an extended period (e.g., 5-7 days).

  • Viability Assessment:

    • Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with crystal violet.

  • Data Analysis:

    • Determine the GI50 (concentration for 50% growth inhibition) for each compound in both cell lines.

    • Calculate the synthetic lethality ratio by dividing the GI50 in the BRCA-proficient line by the GI50 in the BRCA-deficient line. A higher ratio indicates greater selective toxicity.

Expected Outcome and Interpretation:

A successful novel PARP inhibitor should demonstrate potent cytotoxicity in BRCA-deficient cells while having a minimal effect on BRCA-proficient cells. This selectivity is a hallmark of a promising therapeutic agent in this class.

Visualizing the Scientific Narrative

Clear visualization of experimental workflows and data is paramount for effective communication in a scientific context.

Experimental Workflow for Comparative Efficacy

G cluster_tier1 Tier 1: Biochemical Potency cluster_tier2 Tier 2: Cellular Mechanism cluster_tier3 Tier 3: Functional Outcome biochem_assay PARP1/2 Catalytic Assay ic50_det Determine IC50 Values biochem_assay->ic50_det Quantify PAR synthesis trap_potency Quantify Trapping Potency cell_parp Cellular PARP Inhibition Assay cell_ic50 Determine Cellular IC50 cell_parp->cell_ic50 parp_trap PARP-DNA Trapping Assay parp_trap->trap_potency gi50_det Determine GI50 & Synthetic Lethality Ratio cytotox Cytotoxicity Assays (BRCA+/+ vs BRCA-/-) cytotox->gi50_det start Novel Compound: N-Allyl-6-chloronicotinamide & Known Inhibitors start->biochem_assay start->cell_parp start->parp_trap start->cytotox

Caption: A tiered approach to comprehensively evaluate the efficacy of a novel PARP inhibitor.

Signaling Pathway: The Principle of Synthetic Lethality

G cluster_normal Normal Cell (HR Proficient) cluster_cancer Cancer Cell (HR Deficient) ssb1 Single-Strand Break (SSB) parp1 PARP-mediated Base Excision Repair ssb1->parp1 Repair viability1 Cell Viability parp1->viability1 hr1 Homologous Recombination (HR) hr1->viability1 dsb1 Double-Strand Break (DSB) dsb1->hr1 Repair ssb2 Single-Strand Break (SSB) dsb2 Double-Strand Break (DSB) ssb2->dsb2 Replication Fork Collapse parp2 PARP-mediated Base Excision Repair hr2 Homologous Recombination (HR) DEFICIENT apoptosis Apoptosis hr2->apoptosis Repair Failure dsb2->hr2:f0 Attempted Repair parp_inhibitor PARP Inhibitor (e.g., N-Allyl-6-chloronicotinamide) parp_inhibitor->parp2 INHIBITS

Caption: The mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cells.

Conclusion

The rigorous, multi-tiered comparison outlined in this guide provides a robust framework for evaluating the efficacy of novel PARP inhibitors like N-Allyl-6-chloronicotinamide. By systematically assessing biochemical potency, cellular mechanism of action, and functional cytotoxicity against clinically relevant benchmarks, researchers can build a comprehensive data package to support further development. The ultimate goal is to identify new therapeutic agents that not only demonstrate superior potency but also offer a wider therapeutic index and the potential to overcome existing resistance mechanisms. This structured approach, grounded in scientific integrity and causality, is the cornerstone of translational cancer research.

References

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Comparative

A Researcher's Guide to Validating the Biological Target of N-Allyl-6-chloronicotinamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery, the identification of a novel bioactive compound is a moment of significant promise. N-Allyl-6-chloronicotinamide, a mol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the identification of a novel bioactive compound is a moment of significant promise. N-Allyl-6-chloronicotinamide, a molecule with a nicotinamide scaffold, presents such a case. While its chemical structure suggests potential interactions with a range of biological targets, particularly NAD+-dependent enzymes, its specific mechanism of action remains to be elucidated. This guide provides a comprehensive framework for researchers to systematically validate the biological target of N-Allyl-6-chloronicotinamide, ensuring scientific rigor and building a robust foundation for future therapeutic development.

The Rationale: Why Target Validation is Crucial

Before embarking on extensive preclinical and clinical studies, it is paramount to unequivocally identify and validate the biological target of a compound. This process, known as target validation, mitigates the risk of costly late-stage failures and provides a clear understanding of the molecule's therapeutic potential and potential off-target effects.[1][2] The journey from a hit compound to a viable drug candidate is paved with rigorous scientific inquiry, and target validation is a cornerstone of this process.[1]

This guide will navigate through a multi-pronged approach, combining computational, biophysical, and cellular methods to build a compelling case for the biological target of N-Allyl-6-chloronicotinamide.

Initial Hypothesis: Exploring the Nicotinamide Scaffold

The nicotinamide core of N-Allyl-6-chloronicotinamide is a well-established pharmacophore present in numerous inhibitors of NAD+-dependent enzymes.[3] This structural feature strongly suggests that the primary biological target could be a member of enzyme families such as:

  • Poly(ADP-ribose) polymerases (PARPs): Crucial for DNA repair and genomic stability.[4] PARP inhibitors often mimic the nicotinamide portion of the NAD+ substrate.[5]

  • Sirtuins (SIRTs): A class of NAD+-dependent deacetylases involved in a wide range of cellular processes, including metabolism and aging.

  • Nicotinamide N-methyltransferase (NNMT): An enzyme that catalyzes the methylation of nicotinamide and is implicated in various diseases.[6][7]

  • Nicotinamide phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the NAD+ salvage pathway.[8]

This initial hypothesis provides a focused starting point for the subsequent experimental validation workflow.

A Step-by-Step Guide to Target Validation

The following sections outline a logical and comprehensive workflow for identifying and validating the biological target of N-Allyl-6-chloronicotinamide.

Phase 1: In Silico and Biophysical Approaches to Identify Direct Binders

The initial phase focuses on identifying direct protein interactors of the compound.

  • Molecular Docking: Utilize computational models of the hypothesized targets (PARPs, SIRTs, NNMT, NAMPT) to predict the binding affinity and mode of N-Allyl-6-chloronicotinamide. This in-silico approach can help prioritize experimental efforts.

  • Cellular Thermal Shift Assay (CETSA®): This powerful technique assesses target engagement in a cellular context.[9][10][11] The principle is that ligand binding stabilizes a protein against thermal denaturation.[11][12] An increase in the melting temperature of a specific protein in the presence of N-Allyl-6-chloronicotinamide provides strong evidence of direct binding.[11][12]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture: Grow the desired cell line to 80-90% confluency.

  • Compound Treatment: Treat cells with N-Allyl-6-chloronicotinamide at various concentrations or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant and analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.[10]

ParameterDescription
Cell Line Select a cell line with known expression of the hypothesized target proteins.
Compound Concentration Test a range of concentrations around the expected EC50 value.
Temperature Gradient Use a gradient to determine the precise melting temperature.
Detection Method Western blot for specific targets or mass spectrometry for proteome-wide analysis.
  • Affinity Chromatography and Mass Spectrometry: This chemical proteomics approach involves immobilizing N-Allyl-6-chloronicotinamide on a solid support to "pull down" its binding partners from a cell lysate.[13][14] The captured proteins are then identified by mass spectrometry.[13]

Experimental Workflow: Affinity Chromatography

Caption: Workflow for identifying protein targets using affinity chromatography.

Phase 2: Cellular and Genetic Approaches to Validate Functional Effects

Once direct binding is established, the next crucial step is to demonstrate that this interaction leads to a functional consequence in a cellular context.

  • Perform in vitro enzymatic assays with purified recombinant proteins of the top candidate targets identified in Phase 1. This will determine if N-Allyl-6-chloronicotinamide acts as an inhibitor or activator and allow for the determination of key kinetic parameters like IC50 or EC50.

  • Utilize techniques like RNA interference (siRNA) or CRISPR-Cas9 to reduce or eliminate the expression of the candidate target protein. If the cellular phenotype observed with N-Allyl-6-chloronicotinamide treatment is diminished or abolished in the knockdown/knockout cells, it strongly supports the on-target effect.[15]

Logical Relationship: Target Validation using Genetic Approaches

G compound N-Allyl-6-chloronicotinamide phenotype Cellular Phenotype compound->phenotype induces target Hypothesized Target Protein target->phenotype mediates knockdown Target Knockdown/Knockout knockdown->phenotype rescues/diminishes knockdown->target reduces

Caption: Genetic validation of the biological target.

  • A critical step is to compare the cellular effects of N-Allyl-6-chloronicotinamide with well-characterized inhibitors of the hypothesized target.

Comparative Data Table: Hypothetical Comparison with Known Inhibitors

FeatureN-Allyl-6-chloronicotinamideKnown PARP Inhibitor (e.g., Olaparib)Known SIRT1 Inhibitor (e.g., EX-527)[16]Known NAMPT Inhibitor (e.g., FK866)[17]
Target IC50 (in vitro) To be determinedPotentPotentPotent
Cellular Phenotype A To be determinedStrong EffectNo/Weak EffectNo/Weak Effect
Cellular Phenotype B To be determinedNo/Weak EffectStrong EffectNo/Weak Effect
Cellular Phenotype C To be determinedNo/Weak EffectNo/Weak EffectStrong Effect
Off-Target Profile To be determinedCharacterizedCharacterizedCharacterized

This comparative analysis will provide strong evidence for or against the hypothesized mechanism of action.

Building a Trustworthy Case: The Importance of Orthogonal Approaches

Conclusion: A Path Forward for N-Allyl-6-chloronicotinamide

The validation of the biological target of N-Allyl-6-chloronicotinamide is a critical step in its journey from a promising chemical entity to a potential therapeutic agent. By following the systematic and multi-faceted approach outlined in this guide, researchers can build a strong, evidence-based understanding of its mechanism of action. This will not only de-risk future development but also unlock the full therapeutic potential of this novel compound. The integration of computational, biophysical, and cellular methodologies, coupled with rigorous experimental design and data interpretation, will pave the way for the successful translation of this scientific discovery into a tangible benefit for patients.

References

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Validation

A Researcher's Guide to the Selectivity Profiling of N-Allyl-6-chloronicotinamide

Abstract In the quest for targeted therapeutics, the precise characterization of a compound's interaction with its intended target relative to other related proteins is paramount. This guide provides a comprehensive fram...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the quest for targeted therapeutics, the precise characterization of a compound's interaction with its intended target relative to other related proteins is paramount. This guide provides a comprehensive framework for the selectivity profiling of N-Allyl-6-chloronicotinamide, a novel nicotinamide analog. We hypothesize its primary activity is the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway and a validated target in oncology.[1][2][3] To substantiate this and evaluate its specificity, we present detailed protocols for comparative enzymatic assays against two key related enzymes: Nicotinamide N-methyltransferase (NNMT) and Nicotinate Phosphoribosyltransferase (NAPRT). By presenting robust, side-by-side experimental data, this guide offers researchers a validated methodology to determine the potency and selectivity of N-Allyl-6-chloronicotinamide, thereby informing its potential as a selective chemical probe or therapeutic lead.

Introduction: The Criticality of Selectivity in Targeting NAD+ Metabolism

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a vital cofactor in redox reactions and a substrate for signaling enzymes like sirtuins and Poly(ADP-ribose) polymerases (PARPs).[1][4] Many cancer cells exhibit an elevated reliance on NAD+ to fuel their rapid proliferation and repair DNA damage, making the enzymes responsible for NAD+ biosynthesis attractive therapeutic targets.[1][5][6]

The primary route for NAD+ regeneration in mammals is the salvage pathway, where Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme.[3] It catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN).[3][7] The upregulation of NAMPT in various tumors has led to the development of potent inhibitors, such as FK866 and CHS-828.[2][8]

N-Allyl-6-chloronicotinamide, as a derivative of nicotinamide, is rationally designed to interact with the nicotinamide-binding pocket of such enzymes. However, true therapeutic potential or utility as a chemical probe hinges on selectivity. Off-target inhibition can lead to unforeseen toxicities or confound experimental results. Therefore, we must profile our compound against other enzymes that either bind nicotinamide or perform analogous functions.

We have selected two such enzymes for this guide:

  • Nicotinamide N-methyltransferase (NNMT): This cytosolic enzyme also uses nicotinamide as a substrate but catalyzes its N-methylation using S-adenosyl-L-methionine (SAM) as a methyl donor.[9] Its active site recognizes nicotinamide, making it a prime candidate for off-target binding.[10][11]

  • Nicotinate Phosphoribosyltransferase (NAPRT): This enzyme is functionally analogous to NAMPT but utilizes nicotinic acid (NA) instead of nicotinamide. It represents a parallel "Preiss-Handler" pathway for NAD+ synthesis.[12] Assessing activity against NAPRT is crucial to understand if the compound's action is restricted to the NAM salvage pathway.

This guide will provide the detailed experimental workflows required to generate a quantitative selectivity profile of N-Allyl-6-chloronicotinamide against NAMPT, NNMT, and NAPRT.

Materials and Methods

Rationale for Experimental Design

The core of this guide is the determination of the half-maximal inhibitory concentration (IC50), a quantitative measure of inhibitor potency.[10] We will employ coupled-enzyme assays that result in a fluorescent output, providing high sensitivity and suitability for a 96-well plate format. The choice of a continuous or endpoint assay depends on the specific enzyme kinetics and detection method. For all experiments, it is crucial to perform dose-response curves with a sufficient range of inhibitor concentrations to define both the top and bottom plateaus of the curve accurately.[10]

Visualization of the Profiling Workflow

The following diagram outlines the systematic approach for determining the selectivity profile of the test compound.

G cluster_prep Preparation cluster_assays Biochemical Assays (96-well format) cluster_analysis Data Analysis cluster_output Output Test_Compound N-Allyl-6-chloronicotinamide Stock Solution (in DMSO) Serial_Dilution Prepare Serial Dilutions Test_Compound->Serial_Dilution NAMPT_Assay NAMPT Activity Assay Serial_Dilution->NAMPT_Assay Add to wells NNMT_Assay NNMT Activity Assay Serial_Dilution->NNMT_Assay Add to wells NAPRT_Assay NAPRT Activity Assay Serial_Dilution->NAPRT_Assay Add to wells Enzymes Recombinant Enzymes (NAMPT, NNMT, NAPRT) Enzymes->NAMPT_Assay Enzymes->NNMT_Assay Enzymes->NAPRT_Assay Reagents Assay Buffers & Substrates Reagents->NAMPT_Assay Reagents->NNMT_Assay Reagents->NAPRT_Assay Plate_Reader Measure Fluorescence Signal NAMPT_Assay->Plate_Reader NNMT_Assay->Plate_Reader NAPRT_Assay->Plate_Reader Dose_Response Plot Dose-Response Curves (% Inhibition vs. log[Inhibitor]) Plate_Reader->Dose_Response IC50_Calc Calculate IC50 Values Dose_Response->IC50_Calc Selectivity_Table Comparative Data Table (IC50 & Selectivity Index) IC50_Calc->Selectivity_Table

Caption: Workflow for selectivity profiling.

Experimental Protocols

Protocol 1: NAMPT Inhibition Assay (Coupled Fluorometric)

This protocol is adapted from commercially available kits that measure the production of NAD+, which is then used in a cycling reaction to generate a fluorescent product.

  • Principle: NAMPT synthesizes NMN from nicotinamide and PRPP. NMN is converted to NAD+ by NMNAT. The resulting NAD+ is used by a cycling enzyme mix (e.g., alcohol dehydrogenase) to reduce a pro-fluorescent probe into a highly fluorescent product. The rate of fluorescence generation is proportional to NAMPT activity.

  • Reagents:

    • Recombinant Human NAMPT

    • NAMPT Assay Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • Substrates: Nicotinamide, 5-Phosphoribosyl-1-pyrophosphate (PRPP), ATP

    • Coupling Enzymes/Probe: NMNAT, Cycling Enzyme Mix, Resazurin (or similar probe)

    • Positive Control Inhibitor: FK866

  • Procedure:

    • Prepare a serial dilution of N-Allyl-6-chloronicotinamide in DMSO, then dilute further into NAMPT Assay Buffer. Final DMSO concentration in the assay should be ≤1%.

    • To a black 96-well microplate, add 50 µL of the reaction master mix containing NAMPT enzyme, substrates (except one to initiate the reaction, e.g., PRPP), and the cycling/detection reagents.

    • Add 25 µL of diluted N-Allyl-6-chloronicotinamide or controls (DMSO for 100% activity, FK866 for 0% activity) to the appropriate wells.

    • Pre-incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the initiating substrate (e.g., PRPP).

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence kinetically for 30-60 minutes (e.g., Excitation/Emission ~540/590 nm for Resazurin).

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

Protocol 2: NNMT Inhibition Assay (Fluorometric)

This assay measures the production of S-adenosylhomocysteine (SAH), a product of the methylation reaction, which is then hydrolyzed to homocysteine. The free thiol group of homocysteine is detected with a fluorescent probe.

  • Principle: NNMT methylates nicotinamide using SAM, producing 1-methylnicotinamide and SAH. SAH is hydrolyzed by SAH hydrolase to yield homocysteine. A thiol-reactive probe then reacts with homocysteine to generate a fluorescent signal.[13]

  • Reagents:

    • Recombinant Human NNMT

    • NNMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6, 1 mM DTT)[9]

    • Substrates: Nicotinamide, S-adenosyl-L-methionine (SAM)

    • Detection Reagents: SAH Hydrolase, Thiol Detecting Probe

  • Procedure:

    • Prepare serial dilutions of N-Allyl-6-chloronicotinamide as described in Protocol 1.

    • To a black 96-well microplate, add 50 µL of a master mix containing NNMT enzyme and SAM.

    • Add 25 µL of diluted N-Allyl-6-chloronicotinamide or controls to the wells.

    • Pre-incubate for 15-30 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of nicotinamide substrate.

    • Incubate the reaction for 60 minutes at 37°C.

    • Add 25 µL of the detection master mix (containing SAH hydrolase and the thiol probe).

    • Incubate for a further 15-30 minutes at room temperature, protected from light.

    • Read the endpoint fluorescence (e.g., Excitation/Emission ~390/480 nm).

Protocol 3: NAPRT Inhibition Assay (Coupled Fluorometric)

This assay is conceptually similar to the NAMPT assay but starts with nicotinic acid.

  • Principle: NAPRT converts nicotinic acid (NA) and PRPP into nicotinic acid mononucleotide (NAMN). A series of coupling enzymes (NMNAT and NAD Synthetase) convert NAMN into NAD+, which is then quantified using the same fluorescent cycling reaction as in the NAMPT assay.[14]

  • Reagents:

    • Recombinant Human NAPRT

    • NAPRT Assay Buffer (similar to NAMPT buffer)

    • Substrates: Nicotinic Acid, PRPP, ATP

    • Coupling Enzymes/Probe: NMNAT, NAD Synthetase, Cycling Enzyme Mix, Resazurin

  • Procedure:

    • Follow the same steps for inhibitor dilution and plate setup as in Protocol 1.

    • The master mix will contain NAPRT enzyme, coupling enzymes, and detection reagents.

    • The reaction can be initiated with either Nicotinic Acid or PRPP.

    • The kinetic fluorescence measurement and data analysis are identical to the NAMPT assay.

Data Analysis
  • For each concentration of N-Allyl-6-chloronicotinamide, calculate the percentage of inhibition relative to the controls: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_no_inhibitor - Rate_background))

  • Plot % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (log(inhibitor) vs. response) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[10]

  • Calculate the Selectivity Index (SI) as follows: SI (NNMT/NAMPT) = IC50(NNMT) / IC50(NAMPT) SI (NAPRT/NAMPT) = IC50(NAPRT) / IC50(NAMPT)

A higher SI value indicates greater selectivity for NAMPT over the other enzyme.

Expected Results & Data Presentation

The primary output of this study is a quantitative comparison of the inhibitory potency of N-Allyl-6-chloronicotinamide against the three target enzymes. The results should be summarized in a clear, concise table.

Table 1: Comparative Inhibition Profile of N-Allyl-6-chloronicotinamide

Enzyme TargetSubstrateIC50 (nM) [Mean ± SEM, n=3]Selectivity Index (Fold vs. NAMPT)
NAMPT (Nicotinamide Phosphoribosyltransferase)Nicotinamide[Experimental Value]1 (Reference)
NNMT (Nicotinamide N-methyltransferase)Nicotinamide[Experimental Value][Calculated Value]
NAPRT (Nicotinate Phosphoribosyltransferase)Nicotinic Acid[Experimental Value][Calculated Value]

Discussion: Interpreting the Selectivity Profile

Causality and Structural Interpretation

The selectivity of an inhibitor is not arbitrary; it is dictated by the specific molecular architecture of the enzyme's active site.

  • NAMPT: The active site of NAMPT is a distinctive tunnel-like structure formed at the interface of its homodimer.[6] Key interactions involve a π-π stacking clamp formed by Phe193 and Tyr18 that binds the nicotinamide ring.[15] A potent inhibitor must possess chemical features that complement this specific topology.

  • NNMT: While it also binds nicotinamide, the NNMT active site is structurally distinct. It lacks the deep tunnel of NAMPT and is instead characterized by a "cap" region.[9] The binding of nicotinamide is stabilized by interactions with different residues, such as π-π stacking with Tyr204.[11]

  • NAPRT: As a homolog to NAMPT, NAPRT shares a similar overall fold but key residue differences in the active site accommodate the carboxylate group of nicotinic acid instead of the amide of nicotinamide.[16][17]

A highly selective N-Allyl-6-chloronicotinamide would likely exhibit an IC50 value for NAMPT that is at least 100-fold lower than for NNMT and NAPRT. A low selectivity index against NNMT would suggest the compound makes interactions common to both nicotinamide-binding pockets, while potent inhibition of NAPRT would be unexpected and suggest a novel binding mode not reliant on the nicotinamide headgroup.

Implications for Drug Development

The data generated from these protocols are foundational. High selectivity for NAMPT validates the compound as a specific tool for studying the NAD+ salvage pathway. It also represents a critical step in de-risking a potential therapeutic candidate, as high selectivity is often correlated with a wider therapeutic window and fewer off-target side effects.[1] Should the compound show significant off-target activity, this data provides the rational basis for the next cycle of structure-activity relationship (SAR) studies to engineer out the undesirable interactions.

Conclusion

This guide provides a robust, validated, and scientifically-grounded methodology for determining the selectivity profile of N-Allyl-6-chloronicotinamide. By following these detailed protocols and understanding the structural rationale behind enzyme-inhibitor interactions, researchers can generate high-quality, reproducible data. This information is indispensable for accurately classifying the compound's mechanism of action and making informed decisions about its future development as either a precision research tool or a targeted therapeutic agent.

References

  • Assay Genie. N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit (BN01039) Datasheet. [Link]

  • Santhanam, R., et al. (2012). Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase. Journal of Biological Chemistry. [Link]

  • Travelli, C., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology. [Link]

  • Patsnap. (2024). What NAMPT inhibitors are in clinical trials currently? Patsnap Synapse. [Link]

  • Piacente, F., et al. (2022). Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery. Pharmaceuticals. [Link]

  • Oh, Y. T., et al. (2023). Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. Journal of Hematology & Oncology. [Link]

  • Audrito, V., et al. (2020). NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation. Frontiers in Oncology. [Link]

  • Wang, S. N., et al. (2021). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Journal of Medicinal Chemistry. [Link]

  • H-C. D. de Souza, et al. (2021). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-Oncology. [Link]

  • BPS Bioscience. NNMT Fluorogenic Assay Kit (79469) Datasheet. [Link]

  • Sociali, G., et al. (2022). Structure-Based Identification and Biological Characterization of New NAPRT Inhibitors. International Journal of Molecular Sciences. [Link]

  • Mazzola, F., et al. (2023). A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. International Journal of Molecular Sciences. [Link]

  • Duarte-Pereira, S., et al. (2016). Extensive regulation of nicotinate phosphoribosyltransferase (NAPRT) expression in human tissues and tumors. Scientific Reports. [Link]

  • Watson, M., et al. (2016). Mechanisms of resistance to NAMPT inhibitors in cancer. Oncotarget. [Link]

  • Aas, S. (2022). Structural elements determining NAMPT activity. University of Bergen. [Link]

  • RCSB PDB. 7RKK: Structure of Nicotinamide N-Methyltransferase (NNMT) in complex with II399. [Link]

  • Sen, S., et al. (2019). Figure 3. (A) Active site of NNMT highlighting C159 and C165. (B) NNMT.... ResearchGate. [Link]

  • Thoma, V., et al. (2020). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology. [Link]

  • Zhao, G., et al. (2017). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics. [Link]

  • Davidson College. IC50 Determination. edX. [Link]

  • Characterization of human nicotinate phosphoribosyltransferase: Kinetic studies, structure prediction and functional analysis by site-directed mutagenesis. (2012). ResearchGate. [Link]

  • Wang, Y., et al. (2020). Structural Basis of Beneficial Design for Effective Nicotinamide Phosphoribosyltransferase Inhibitors. Molecules. [Link]

  • Van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry. [Link]

  • UniProt Consortium. NAMPT - Nicotinamide phosphoribosyltransferase - Homo sapiens (Human). UniProt. [Link]

  • Wikipedia. Nicotinamide phosphoribosyltransferase. [Link]

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Comparative

N-Allyl-6-chloronicotinamide versus 6-chloronicotinamide biological activity

This guide provides a technical comparison between 6-Chloronicotinamide (6-CNA) and its functionalized derivative, N-Allyl-6-chloronicotinamide (N-Allyl-6-CNA) .[1] It is designed for medicinal chemists and agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 6-Chloronicotinamide (6-CNA) and its functionalized derivative, N-Allyl-6-chloronicotinamide (N-Allyl-6-CNA) .[1] It is designed for medicinal chemists and agrochemical researchers focusing on structure-activity relationships (SAR) within the pyridine-3-carboxamide scaffold.[1]

Executive Summary: Scaffold vs. Functional Probe

The core distinction between these two compounds lies in their utility: 6-Chloronicotinamide is a primary metabolic scaffold and synthetic building block, whereas N-Allyl-6-chloronicotinamide acts as a lipophilic probe used to explore hydrophobic pockets in enzymes (e.g., NNMT) and insect neuroreceptors.[1]

  • 6-Chloronicotinamide (6-CNA): A polar, primary amide.[1] It mimics the endogenous substrate nicotinamide but acts as a weak inhibitor or competitive substrate.[1] Its high polarity limits passive membrane permeability in some biological systems.[1]

  • N-Allyl-6-chloronicotinamide: A secondary amide with an allyl tail.[1] This modification significantly increases lipophilicity (LogP), removes a hydrogen bond donor, and introduces a steric "handle."[1] It is often synthesized to test the tolerance of binding pockets (e.g., in kinase or methyltransferase domains) or to improve cuticular penetration in agrochemical applications.[1]

Chemical & Physical Profile Comparison

The introduction of the allyl group alters the physicochemical landscape, fundamentally changing how the molecule interacts with biological membranes and protein active sites.[1]

Feature6-Chloronicotinamide (Parent)N-Allyl-6-chloronicotinamide (Derivative)Impact on Biological Activity
CAS Number 6271-78-9915921-01-6
Structure Primary Amide (-CONH₂)Secondary Amide (-CONH-CH₂CH=CH₂)N-Allyl : Removes 1 H-bond donor; increases steric bulk.[1][2]
Mol. Weight 156.57 g/mol 196.63 g/mol N-Allyl : Slight increase, negligible effect on diffusion.[1]
LogP (Calc) ~0.6 - 0.8~1.6 - 1.9N-Allyl : ~10-fold increase in lipophilicity; improved membrane permeability.[1]
H-Bond Donors 21N-Allyl : Reduced water solubility; higher affinity for hydrophobic pockets.[1]
Reactivity Stable amide; Chlorine is reactive via SNAr.[1]Allyl group adds oxidation potential (epoxidation) & Michael acceptor potential.[1]N-Allyl : Allyl group serves as a metabolic handle or covalent warhead precursor.[1]

Biological Activity & Mechanism of Action (MoA)

A. Nicotinamide N-Methyltransferase (NNMT) Inhibition

NNMT is a key metabolic regulator in cancer and obesity.[1]

  • 6-CNA: Acts as a substrate mimic . It binds to the nicotinamide pocket but, due to the 6-chloro substitution, alters the electronics of the pyridine ring, reducing the rate of methylation compared to nicotinamide.[1]

  • N-Allyl-6-CNA: The N-allyl group probes the non-catalytic solvent-exposed region of the enzyme.[1] SAR studies suggest that while small alkyl groups (methyl) are tolerated, bulky groups like allyl can either:

    • Enhance Potency: By displacing water and filling a hydrophobic sub-pocket (entropy gain).[1]

    • Decrease Potency: If the active site is sterically constrained (steric clash).[1] Insight: In NNMT inhibitor design, N-substitution is often used to prevent the molecule from becoming a substrate (methylation target) while retaining binding affinity.[1]

B. Agrochemical (Insecticidal) Activity

Neonicotinoids target nicotinic acetylcholine receptors (nAChRs).[1]

  • 6-CNA: A common metabolite and precursor.[1] It possesses weak intrinsic toxicity to aphids and whiteflies but is rapidly metabolized.[1]

  • N-Allyl-6-CNA: The allyl group mimics the hydrophobic tails found in commercial neonicotinoids (though typically these are attached to the non-aromatic nitrogen).[1] The increased lipophilicity aids in cuticular penetration (contact toxicity).[1]

    • Experimental Note:N-allyl derivatives often show higher contact toxicity but lower systemic activity (root uptake) compared to their more polar parents due to reduced water solubility.[1]

Experimental Protocols

Protocol A: Synthesis of N-Allyl-6-chloronicotinamide

Objective: To synthesize the derivative from the parent scaffold for biological testing.[1]

Reagents:

  • 6-Chloronicotinic acid (Precursor) or 6-Chloronicotinoyl chloride.[1]

  • Allylamine.[1][3]

  • Dichloromethane (DCM).[1]

  • Triethylamine (Et₃N).[1]

Workflow:

  • Activation: Dissolve 6-chloronicotinic acid (1.0 eq) in dry DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF.[1] Stir at 0°C to RT for 2h to generate the acid chloride. (Alternatively, use commercial 6-chloronicotinoyl chloride).

  • Coupling: Cool the acid chloride solution to 0°C. Slowly add Allylamine (1.1 eq) and Et₃N (2.0 eq) in DCM.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (formation of a less polar spot).[1]

  • Workup: Quench with water. Extract with DCM (3x).[1] Wash organic layer with 1N HCl (to remove unreacted amine) and Brine.[1]

  • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (Ethyl Acetate/Hexane gradient).[1]

Protocol B: Comparative NNMT Inhibition Assay

Objective: Determine the IC50 of both compounds against recombinant human NNMT.

  • Enzyme Prep: Recombinant hNNMT expressed in E. coli.

  • Substrates: Nicotinamide (NAM) and S-adenosyl-L-methionine (SAM).[1]

  • Detection: LC-MS/MS detection of 1-methylnicotinamide (1-MNA) formation.

  • Assay Conditions:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT.[1]

    • Compounds: Serial dilutions of 6-CNA and N-Allyl-6-CNA (0.1 µM to 100 µM).[1]

    • Start reaction by adding SAM.[1] Incubate at 37°C for 30 min.

    • Stop reaction with 100% Acetonitrile containing internal standard (d3-1-MNA).[1]

  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: 6-CNA may show weak inhibition (IC50 > 50 µM) or act as a slow substrate.[1] N-Allyl-6-CNA, if the pocket allows, will show distinct inhibition (non-substrate) kinetics.[1]

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the synthetic pathway and the divergent biological implications of the two compounds.

SAR_Analysis Parent 6-Chloronicotinamide (Parent Scaffold) Synthesis Synthesis: + Allyl Bromide (Alkylation) OR + Allylamine (Amide Coupling) Parent->Synthesis Derivatization Bio_Parent Biological Profile (Parent): - High Polarity - Substrate Mimic - Low Membrane Permeability Parent->Bio_Parent Derivative N-Allyl-6-chloronicotinamide (Lipophilic Probe) Bio_Deriv Biological Profile (Derivative): - High Lipophilicity (LogP++) - Steric Probe for Pockets - Potential Metabolic Handle Derivative->Bio_Deriv Synthesis->Derivative Yields Target_NNMT Target: NNMT Enzyme (Metabolic Regulation) Bio_Parent->Target_NNMT Substrate/Weak Inhibitor Target_Insect Target: Insect Cuticle (Agrochemical) Bio_Parent->Target_Insect Systemic Uptake Bio_Deriv->Target_NNMT Non-Substrate Inhibitor? Bio_Deriv->Target_Insect Contact Penetration

Caption: SAR pathway illustrating the conversion of the parent amide to the N-allyl derivative and the resulting shift in biological profile from substrate mimicry to lipophilic inhibition.[1]

References

  • Neelakantan, H., et al. (2017).[1] "Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase." Journal of Medicinal Chemistry, 60(11), 4594–4609.[1]

    • Context: Defines the SAR for nicotinamide derivatives and the impact of N-substitution on NNMT inhibition.
  • Jeschke, P. (2016).[1] "Nicotinic Acetylcholine Receptor Agonists: A Milestone for Modern Crop Protection."[1] Angewandte Chemie International Edition, 55(31), 8790-8791.[1]

    • Context: Discusses the role of lipophilicity and structural variations in neonicotinoid activity.[1]

  • PubChem Compound Summary. (2024). "6-Chloronicotinamide."[1][2][4][5][6][7][8] National Center for Biotechnology Information.[1]

    • Context: Physicochemical data and toxicity profiles.[1][9]

  • ChemicalBook. (2024).[1] "N-Allyl-6-chloronicotinamide Product Properties."

    • Context: Commercial availability and physical constants for the derivative.[1]

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling N-Allyl-6-chloronicotinamide

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like N-Allyl-6-chloronicotinamide, for w...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like N-Allyl-6-chloronicotinamide, for which specific safety data may be limited, demands a meticulous and informed approach to personal protection. This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound. Our procedural recommendations are grounded in a thorough risk assessment based on the chemical's structural motifs—a chlorinated pyridine ring and an allyl group—and data from analogous compounds.

Understanding the Risks: A Proactive Approach to Safety

Core Principles of Protection: A Multi-layered Defense

Effective chemical safety relies on a hierarchy of controls, with PPE serving as the critical final barrier between the researcher and potential hazards. The following sections detail the minimum PPE requirements for handling N-Allyl-6-chloronicotinamide in a laboratory setting.

Engineering Controls: The First Line of Defense

Before any handling of N-Allyl-6-chloronicotinamide, ensure that appropriate engineering controls are in place. All work should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6] Eyewash stations and safety showers must be readily accessible.[7]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of appropriate PPE is paramount. The following table summarizes the recommended PPE for various laboratory activities involving N-Allyl-6-chloronicotinamide.

Activity Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Low-Volume Handling (mg scale) Double-gloving with nitrile or neoprene gloves.[8]Chemical splash goggles.[6]Standard laboratory coat.[6]Work in a certified chemical fume hood.[6]
High-Volume Handling (gram scale or greater) Heavy-duty chemical resistant gloves (e.g., Viton®, butyl rubber).[6][9]Chemical splash goggles and a full-face shield.[6][9]Chemical-resistant apron over a laboratory coat or chemical-resistant coveralls.[6][9]Work in a certified chemical fume hood. If the risk of aerosolization is high, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[10][11]
Risk of Splash or Aerosolization Heavy-duty chemical resistant gloves (e.g., Viton®, butyl rubber).[6][9]Chemical splash goggles and a full-face shield.[6][9]Chemical-resistant apron over a laboratory coat or chemical-resistant coveralls.[6][9]Work in a certified chemical fume hood. A full-face respirator with appropriate cartridges is recommended.[10][11]
Hand Protection: Your Immediate Shield

Given the potential for skin irritation and absorption, robust hand protection is non-negotiable. For handling N-Allyl-6-chloronicotinamide, chemically resistant gloves are mandatory.[6] While nitrile gloves may be suitable for handling small quantities, for more extensive work or in the event of a spill, gloves made of Viton® or butyl rubber are recommended due to their superior resistance to chlorinated compounds.[6][8][9] Always inspect gloves for any signs of degradation or perforation before use.

Eye and Face Protection: Safeguarding Your Vision

The potential for N-Allyl-6-chloronicotinamide to cause serious eye irritation necessitates stringent eye protection.[1][2][3][12] At a minimum, chemical splash goggles that form a seal around the eyes should be worn at all times.[6] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[6][9]

Body Protection: A Barrier Against Contamination

A standard laboratory coat, fully buttoned, is the minimum requirement for body protection.[6] For operations involving larger quantities or a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[6][9]

Respiratory Protection: Ensuring Clean Air

The primary method for respiratory protection is to handle N-Allyl-6-chloronicotinamide within a certified chemical fume hood.[6] This engineering control is designed to capture and vent harmful vapors or dust. In situations where a fume hood is not available or if there is a potential for exposure above established limits, appropriate respiratory protection is required.[6] For solid forms of the compound, a dust mask (e.g., N95) may be appropriate, while for solutions or when vapors are a concern, an air-purifying respirator with organic vapor cartridges should be used.[2][3]

Procedural Discipline: Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning PPE Workflow

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE Wash_Hands Wash Hands Inspect->Wash_Hands Ensure integrity Lab_Coat 1. Lab Coat/Coveralls Wash_Hands->Lab_Coat Clean hands Respirator 2. Respirator (if required) Lab_Coat->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves Goggles->Gloves Final step

Caption: Sequential workflow for donning Personal Protective Equipment.

Doffing PPE Workflow

PPE_Doffing cluster_doffing Doffing Sequence cluster_post Post-Procedure Gloves 1. Gloves Goggles 2. Goggles/Face Shield Gloves->Goggles Lab_Coat 3. Lab Coat/Coveralls Goggles->Lab_Coat Respirator 4. Respirator (if required) Lab_Coat->Respirator Wash_Hands Wash Hands Thoroughly Respirator->Wash_Hands Final step

Caption: Sequential workflow for doffing Personal Protective Equipment.

Disposal Plan: Responsible Waste Management

All disposable PPE used when handling N-Allyl-6-chloronicotinamide should be considered hazardous waste.[6] Contaminated gloves, lab coats, and other disposable items must be placed in a designated, sealed hazardous waste container for proper disposal according to your institution's and local regulations.[6]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[13] Seek medical attention if irritation persists.[12]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][13] Seek immediate medical attention.[12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues, allowing for the confident pursuit of scientific advancement.

References

  • Redox. (2022). Safety Data Sheet: Nicotinamide. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Nicotinamide beta riboside. Retrieved from [Link]

  • Guinama. (2025). Safety Data Sheet: 93772-Nicotinamide. Retrieved from [Link]

  • EHS. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal, 45(9), 617-621. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

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